S-Petasin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANKWLYFDFHOJ-RFTFGCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70238-51-6 | |
| Record name | S-Petasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-PETASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-Petasin's Mechanism of Action in Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-petasin, a sesquiterpene found in Petasites formosanus, has demonstrated significant therapeutic potential in preclinical models of asthma.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-asthmatic effects of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary mechanisms of action include the inhibition of phosphodiesterase 3 and 4 (PDE3/4), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, suppression of inflammatory cell infiltration, and modulation of immune responses.[2][3] These actions collectively contribute to bronchodilation and a reduction in airway hyperresponsiveness, positioning this compound as a promising candidate for further investigation in the development of novel asthma therapies.
Core Mechanisms of Action
This compound exerts its anti-asthmatic effects through a multi-faceted approach, primarily targeting key inflammatory and bronchoconstrictive pathways. The core mechanisms identified are:
-
Inhibition of Phosphodiesterase (PDE) 3 and 4: this compound competitively inhibits PDE3 and PDE4, enzymes responsible for the degradation of cAMP.[2][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][3] The cAMP-PKA signaling cascade is crucial for smooth muscle relaxation and the suppression of inflammatory cell activity.[2][3]
-
Modulation of Intracellular Calcium ([Ca2+]i): By increasing cAMP, this compound promotes the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum.[2][3] this compound has also been reported to block voltage-dependent calcium channels (VDCCs).[2][3] The overall reduction in intracellular calcium concentration contributes to the relaxation of tracheobronchial smooth muscle.[2][3]
-
Anti-inflammatory Effects: this compound significantly reduces the infiltration of key inflammatory cells into the airways, including eosinophils, lymphocytes, and neutrophils, in response to allergic stimuli.[1][2] It also suppresses the production of pro-inflammatory cytokines associated with both Th1 and Th2 immune responses.[2]
-
Inhibition of Mast Cell Degranulation: this compound has been shown to inhibit the antigen-induced degranulation of mast cells, a critical event in the early phase of an allergic asthmatic reaction.[1] This effect, however, appears to be independent of changes in intracellular calcium levels in these cells.[1][5]
-
Suppression of Leukotriene Synthesis: While the broader class of petasins is known to inhibit leukotriene synthesis, a key pathway in asthma pathogenesis, the direct and specific actions of this compound on this pathway require further elucidation.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Inhibitory Activity of this compound on Phosphodiesterases
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| PDE3 | 25.5 | 25.3 | Competitive | [2][4] |
| PDE4 | 17.5 | 18.1 | Competitive | [2][4] |
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Asthma Model
| Parameter | Treatment Group | Result | % Reduction | Reference |
| Total Inflammatory Cells in BALF | This compound (1 mg/kg) | Significant decrease | ~80% | [1] |
| Eosinophils in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |
| Lymphocytes in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |
| Neutrophils in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |
| Airway Hyperresponsiveness (Penh) | This compound (10-30 µmol/kg) | Significant attenuation | - | [2] |
Table 3: Effect of this compound on Cytokine and Immunoglobulin Levels in BALF and Serum
| Molecule | Location | Treatment Group | Effect | Reference |
| IL-2 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |
| IL-4 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |
| IL-5 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |
| TNF-α | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |
| IFN-γ | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |
| Total IgE | Serum & BALF | This compound (10-30 µmol/kg) | Significant attenuation | [2] |
| OVA-specific IgE | Serum & BALF | This compound (10-30 µmol/kg) | Significant attenuation | [2] |
| IgG2a | Serum | This compound (30 µmol/kg) | Significant enhancement | [2] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound's core mechanism of action via PDE3/4 inhibition and cAMP-PKA signaling.
Figure 2: Inhibition of the allergic inflammatory cascade by this compound.
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
-
Animal Model: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in aluminum hydroxide (alum) on days 0 and 14.[1]
-
Challenge: From day 28 to 30, mice are challenged with nebulized OVA for a short duration (e.g., 10-20 minutes) daily.[1][2]
-
This compound Administration: this compound, dissolved in a suitable vehicle like PBS, is administered (e.g., i.p. or subcutaneously) at specified doses (e.g., 1 mg/kg or 10-30 µmol/kg) prior to each OVA challenge.[1][2]
-
Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Two days after the final challenge, BALF is collected. Total and differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are performed using staining methods like May-Grünwald-Giemsa.[1][2]
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the enhanced pause (Penh) in response to increasing concentrations of methacholine using a whole-body plethysmograph.[2]
-
Cytokine and Immunoglobulin Analysis: Levels of cytokines (IL-2, IL-4, IL-5, TNF-α, IFN-γ) and immunoglobulins (total and OVA-specific IgE, IgG2a) in BALF and serum are quantified using ELISA.[2]
-
In Vitro Mast Cell Degranulation Assay
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a commonly used mast cell model.[1]
-
Sensitization: RBL-2H3 cells are sensitized overnight with anti-DNP IgE.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Antigen Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).[1]
-
Degranulation Measurement: The release of β-hexosaminidase, a marker of mast cell degranulation, into the cell culture supernatant is quantified using a colorimetric assay.[1]
Phosphodiesterase (PDE) Activity Assay
-
Enzyme Source: PDE3 and PDE4 enzymes are typically isolated from tissues or obtained from commercial sources.
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled 5'-AMP product.
-
Procedure: The PDE enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound. The reaction is then stopped, and a binding agent that selectively binds to the 5'-AMP product is added. The amount of product formed is determined by measuring the fluorescence polarization.
-
Data Analysis: IC50 values are calculated from concentration-response curves. Kinetic parameters like the inhibitor constant (Ki) are determined using Lineweaver-Burk plot analysis.[2][4]
Discussion and Future Directions
The available preclinical data strongly support the potential of this compound as a therapeutic agent for asthma. Its dual inhibition of PDE3 and PDE4, coupled with its anti-inflammatory and immunomodulatory effects, presents a compelling mechanism of action.[2] The reduction in airway hyperresponsiveness and inflammatory cell infiltration in animal models highlights its potential to address both the bronchoconstrictive and inflammatory components of asthma.[1][2]
Future research should focus on:
-
Elucidating the precise molecular targets of this compound beyond PDE3/4. While the effects on calcium signaling are noted, the direct interactions with specific channels or other signaling molecules warrant further investigation.
-
Investigating the role of this compound in the leukotriene pathway. A detailed analysis of its effects on 5-lipoxygenase and leukotriene C4 synthase would provide a more complete picture of its anti-inflammatory profile.[9][10]
-
Exploring the potential impact on the NF-κB signaling pathway, a central regulator of inflammation in asthma.[11][12][13]
-
Conducting comprehensive pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound for potential clinical development.
-
Initiating well-designed clinical trials to evaluate the efficacy and safety of this compound in asthmatic patients.[14][15][16]
References
- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus [pubmed.ncbi.nlm.nih.gov]
- 9. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the NF-kappaB pathway in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Persistent activation of nuclear factor-kappaB signaling pathway in severe uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. altmedrev.com [altmedrev.com]
- 15. ABC Herbalgram Website [herbalgram.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
S-Petasin: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-petasin, a prominent sesquiterpene lactone primarily isolated from plants of the Petasites genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in folk medicine for conditions like hypertension, asthma, and tumors, modern pharmacological studies are now elucidating the molecular mechanisms underpinning its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and its potential as a therapeutic agent. We consolidate quantitative data from various preclinical studies, detail key experimental methodologies, and visualize the complex signaling pathways influenced by this compound. The evidence presented herein highlights this compound's promise in the development of novel treatments for a range of inflammatory, allergic, cardiovascular, and oncological diseases.
Core Biological Activities and Therapeutic Applications
This compound exhibits a broad spectrum of pharmacological effects, positioning it as a versatile candidate for drug development. Its primary activities include potent anti-inflammatory, anti-allergic, vasodilatory, and anti-cancer properties. These effects have been demonstrated in a variety of in vitro and in vivo models, suggesting therapeutic potential in diseases such as asthma, peritonitis, hypertension, and various cancers.[2][3][4]
Anti-Inflammatory and Anti-Allergic Activities
This compound has demonstrated significant efficacy in mitigating inflammatory and allergic responses. It effectively suppresses the infiltration of key inflammatory cells and inhibits the production of pro-inflammatory mediators.[3]
Key Findings:
-
In a mouse model of ovalbumin-induced asthma, this compound (1 mg/kg) significantly reduced the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF), blunting the total cell increase by approximately 80%.[3]
-
It inhibits the antigen-induced degranulation of mast cells, a critical event in the allergic cascade.[3]
-
This compound suppresses the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in macrophages, leading to a concentration-dependent decrease in nitric oxide (NO) production.[3]
-
In an LPS-induced mouse model of peritonitis, this compound significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes.[3]
-
The compound also suppresses the levels of both Th1 and Th2 cytokines, including IL-2, IL-4, IL-5, IFN-γ, and TNF-α, suggesting broad immunoregulatory effects.[1]
These findings collectively suggest that this compound could be a valuable therapeutic agent for allergic and inflammatory conditions like asthma and peritonitis.[3]
Cardiovascular Effects
This compound exhibits significant vasodilatory and antihypertensive properties, primarily through its interaction with calcium channels.[4][5]
Key Findings:
-
It induces vasodilation by blocking voltage-gated L-type calcium channels, which is crucial for the regulation of vascular smooth muscle tone.[4][6]
-
Intravenous administration of this compound (0.1-1.5 mg/kg) in anesthetized rats resulted in a dose-dependent hypotensive effect.[7]
-
While effective in reducing blood pressure, its isoform, iso-S-petasin, has been shown to have a direct depressant action on ventricular contraction, which may contribute to reducing the cardiac load in hypertensive states.[5]
Anti-Cancer Activity
A growing body of evidence indicates that this compound and its isomers possess potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.[2][7][8][9]
Key Findings:
-
In human prostate cancer cells (DU145, PC3, and LNCaP), this compound and iso-S-petasin (at concentrations of 10⁻⁷ to 10⁻⁵ mol/l) reduced viable cell numbers and induced apoptosis.[2][8] The mechanism involves the activation of mitochondria-related pathways, including a decrease in the BCL2/BAX ratio, release of cytochrome c, and activation of caspases 3, 8, and 9.[2][8]
-
This compound has been shown to inhibit the proliferation and migration of human melanoma cells (A375) and induce apoptosis by activating the p53 tumor suppressor pathway.[7][9]
-
In colorectal cancer cells, petasin has been found to inhibit the Akt/mTOR signaling axis, leading to reduced tumor growth in murine models.[9][10]
-
It has also demonstrated selective cytotoxicity towards highly invasive breast cancer cells.[9][10]
Other Biological Activities
-
Anti-adipogenic Effects: this compound inhibits adipogenesis in 3T3-L1 cells by down-regulating the expression of PPAR-γ and its target genes.[11] It also stimulates the phosphorylation of AMPKα and ACCα, suggesting a role in preventing nonalcoholic fatty liver disease (NAFLD).[12]
-
Antioxidant Effects: this compound has been shown to possess cytoprotective effects by protecting retinal pigment epithelium (RPE) from oxidative damage through the activation of the Nrf2 pathway.[13]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound are attributable to its ability to modulate multiple key signaling pathways.
Inhibition of Phosphodiesterases (PDEs)
A primary mechanism for this compound's anti-inflammatory and bronchodilatory effects is the inhibition of PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes calcium extrusion and uptake into the sarcoplasmic reticulum, leading to smooth muscle relaxation.[1][12] Increased cAMP also confers anti-inflammatory and immunoregulatory effects.[1][12]
Blockade of Voltage-Dependent Calcium Channels (VDCCs)
In addition to its effects on intracellular calcium stores via the cAMP-PKA pathway, this compound directly blocks L-type voltage-dependent calcium channels (VDCCs).[1][4][6] This dual action of reducing intracellular calcium concentration contributes significantly to its potent vasodilatory and smooth muscle relaxant properties.[1][12]
Modulation of Cancer-Related Pathways
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis in prostate cancer cells by decreasing the Bcl-2/Bax ratio, which increases mitochondrial membrane permeability and promotes the release of cytochrome c. This, in turn, activates the caspase cascade (caspase-9 and -3), leading to programmed cell death.[2][8]
-
p53 Pathway: In melanoma cells, this compound activates the p53 signaling pathway, a key tumor suppressor pathway, which contributes to apoptosis and inhibition of cell migration.[7]
-
Akt/mTOR Pathway: Petasin has been shown to inactivate the Akt/mTOR pathway in colon cancer cells, a central regulator of cell growth and proliferation.[10][14]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Biological Activity | Assay System | Target | Metric | Value | Reference |
| Vasodilation | Rat Mesenteric Arteries | Voltage-gated Ca²⁺ channels | pD₂ (-log EC₅₀) | 6.01 ± 0.08 | [4] |
| Tracheal Relaxation | Guinea Pig Trachea (CCh/KCl precontracted) | Smooth Muscle | IC₅₀ | ~10 µM | [1] |
| Tracheal Relaxation | Guinea Pig Trachea (Histamine/LTD₄ precontracted) | Smooth Muscle | IC₅₀ | <10 µM | [1] |
| PDE Inhibition | Enzyme Assay | PDE3 | IC₅₀ | 25.5 µM | [1] |
| PDE Inhibition | Enzyme Assay | PDE4 | IC₅₀ | 17.5 µM | [1] |
| Anti-proliferative | Human Prostate Cancer Cells (DU145, PC3, LNCaP) | Cell Viability | Effective Conc. | 10⁻⁷ - 10⁻⁵ M | [2] |
Table 2: In Vivo Activity of this compound
| Therapeutic Area | Animal Model | Dosage | Route | Key Outcome | Reference |
| Asthma | Ovalbumin-induced Mouse Model | 1 mg/kg | i.p. | ~80% reduction in total inflammatory cells in BALF | [3] |
| Asthma | Ovalbumin-induced Mouse Model | 10-30 µmol/kg | s.c. | Significant suppression of airway hyperresponsiveness | [1] |
| Hypertension | Anesthetized Rats | 0.1-1.5 mg/kg | i.v. | Dose-dependent reduction in blood pressure | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.
Ovalbumin-Induced Mouse Model of Asthma
-
Objective: To assess the anti-allergic and anti-inflammatory effects of this compound in an in vivo model of asthma.
-
Animal Model: Six-week-old male BALB/c mice.[3]
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30).
-
Drug Administration: this compound (e.g., 1 mg/kg, i.p. or 10-30 µmol/kg, s.c.) is administered to the treatment group prior to each OVA challenge.[1][3] A control group receives the vehicle.
-
Endpoint Analysis: 24-48 hours after the final challenge, airway hyperresponsiveness (AHR) is measured using a whole-body plethysmograph in response to methacholine. Bronchoalveolar lavage fluid (BALF) is collected to perform total and differential inflammatory cell counts. Levels of cytokines (IL-4, IL-5, IFN-γ) and immunoglobulins (IgE, IgG₂ₐ) in BALF and serum are measured by ELISA.[1]
In Vitro Vasodilation Assay
-
Objective: To determine the vasodilatory effect of this compound and its mechanism of action.
-
Tissue Preparation: Mesenteric arteries or thoracic aorta are isolated from rats (e.g., Sprague-Dawley).[4] The endothelium may be left intact or removed to investigate endothelium-dependent/-independent effects.
-
Experimental Setup: Arterial rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C. Changes in isometric tension are recorded.
-
Protocol: The rings are pre-contracted with an agent like KCl or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a dose-response curve.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The pD₂ (-log EC₅₀) value is calculated to quantify the potency of this compound.[4] To investigate the mechanism, the experiment can be repeated in the presence of specific channel blockers or inhibitors.
Cancer Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
Cell Lines: Human cancer cell lines such as prostate (DU145, PC3), melanoma (A375), or breast (MDA-MB-231) are used.[2][9]
-
Cell Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for different time points (e.g., 24, 48, 72 hours).[2] MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability relative to untreated controls.
-
Apoptosis Analysis (Flow Cytometry): Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry is used to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Western Blot Analysis: To probe the molecular mechanism, protein lysates from treated cells are analyzed by Western blotting using antibodies against key apoptosis-related proteins, such as pro- and cleaved caspases (3, 8, 9), PARP, Bcl-2, and Bax.[2][8]
Conclusion and Future Directions
This compound is a multifaceted natural compound with a compelling profile of biological activities and significant therapeutic potential. Its ability to modulate fundamental cellular processes—such as inflammation, calcium signaling, and apoptosis—through multiple signaling pathways makes it an attractive candidate for addressing complex diseases. The preclinical data strongly support its development for allergic and inflammatory disorders like asthma, cardiovascular conditions such as hypertension, and various forms of cancer.
Future research should focus on several key areas:
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic, ADME (absorption, distribution, metabolism, and excretion), and toxicology studies are essential to establish a robust safety profile for clinical translation.
-
Clinical Trials: Well-designed clinical trials are needed to validate the efficacy of this compound in human subjects for its most promising indications, such as asthma and migraine prophylaxis.[15][16]
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Combination Therapies: Investigating this compound in combination with existing therapies could reveal synergistic effects, potentially allowing for lower doses and reduced side effects of conventional drugs.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and butterbur lactones dilate vessels through blockage of voltage gated calcium channels and block DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iso-S-petasin, a hypotensive sesquiterpene from Petasites formosanus, depresses cardiac contraction and intracellular Ca2+ transients in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. imrpress.com [imrpress.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
The Discovery, Isolation, and Therapeutic Potential of S-Petasin from Petasites formosanus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Petasin, a sesquiterpene found in abundance in the traditional medicinal plant Petasites formosanus, is emerging as a compound of significant interest for therapeutic development.[1][2] This technical whitepaper provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its multifaceted pharmacological effects, including potent anti-inflammatory, anti-cancer, and metabolic regulatory properties. This document aims to serve as a core resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Introduction
Petasites formosanus, a plant endemic to Taiwan, has a long history of use in folk medicine for treating conditions such as hypertension, tumors, and asthma.[1][2] Scientific investigations into its chemical constituents led to the identification of this compound as its main sesquiterpene component.[1][2] This discovery has paved the way for in-depth studies into its pharmacological properties, revealing a range of biological activities that suggest its potential as a lead compound for novel drug development. This guide will delve into the technical aspects of this compound research, from its isolation to its mechanisms of action.
Isolation and Characterization of this compound
The isolation of this compound from the aerial parts of Petasites formosanus is a multi-step process involving extraction and subsequent purification. The identity and purity of the final compound are confirmed using various spectral methods.
Experimental Protocol: Isolation and Purification
Objective: To isolate and purify this compound from the aerial parts of Petasites formosanus.
Methodology:
-
Extraction: The aerial parts of Petasites formosanus are collected, dried, and pulverized. The powdered plant material is then subjected to extraction, typically with a solvent such as methanol.
-
Solvent Partitioning: The resulting crude extract is partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a relatively nonpolar sesquiterpene, will preferentially partition into the less polar organic phase.
-
Chromatography: The organic-soluble fraction is further purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: The extract is passed through a silica gel column and eluted with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions is achieved using HPLC, often with a reversed-phase column, to yield highly pure this compound.
-
-
Characterization: The purified this compound is identified and its structure confirmed using spectral methods, including:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure.[1]
-
-
Purity Assessment: The purity of the isolated this compound is determined, with reported purities exceeding 99%.[1]
Caption: Workflow for the isolation and purification of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, making it a promising candidate for therapeutic development in several disease areas.
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of allergic asthma. Its primary mechanism of action in this regard is the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4.[1][3]
Mechanism of Action:
By inhibiting PDE3 and PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn promotes the relaxation of airway smooth muscle and suppresses the release of inflammatory mediators from various immune cells.[1][4] this compound has also been reported to block voltage-dependent calcium channels, further contributing to its bronchodilatory effects.[1][4]
Caption: Anti-inflammatory mechanism of this compound.
Quantitative Data: Phosphodiesterase Inhibition
| Enzyme | This compound IC50 (µM) | This compound Ki (µM) |
| PDE3 | 25.5 ± 1.5 | 25.3 ± 2.0 |
| PDE4 | 17.5 ± 2.4 | 18.1 ± 1.7 |
| PDE1 | >100 | Not Determined |
| PDE2 | >100 | Not Determined |
| PDE5 | >100 | Not Determined |
| Data from Shih et al., 2011.[1] |
In Vivo Efficacy: Murine Model of Allergic Asthma
In a murine model of ovalbumin-induced airway hyperresponsiveness, subcutaneous administration of this compound (10-30 µmol/kg) was shown to:
-
Significantly attenuate the enhanced pause (Penh) value induced by methacholine.[1][3]
-
Suppress the increase in total inflammatory cells, lymphocytes, neutrophils, and eosinophils in bronchoalveolar lavage fluid (BALF).[1][3]
-
Reduce the levels of pro-inflammatory cytokines, including IL-2, IL-4, IL-5, TNF-α, and IFN-γ in BALF.[1][3]
-
Decrease total and OVA-specific IgE levels in serum and BALF, while enhancing IgG2a levels in serum.[1][3]
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer.[5][6][7]
Mechanism of Action: Melanoma
In B16F10 and A375 melanoma cells, this compound induces apoptosis and inhibits cell migration through the activation of the p53 signaling pathway.[5][6] This activation leads to the regulation of downstream targets such as Bcl-2 family proteins (Bcl-2, Bcl-XL, Bax), matrix metalloproteinases (MMP-2, MMP-9), and cell cycle regulators (p21, CDK4, Cyclin D1).[5][6]
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 70238-51-6 [smolecule.com]
- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Petasin Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Petasin, a sesquiterpene ester isolated from Petasites species, has garnered significant interest for its potent anti-inflammatory and bronchodilatory properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its core mechanism as a phosphodiesterase (PDE) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its therapeutic effects. The information presented herein is intended to support researchers and drug development professionals in the exploration of this compound and its analogs as potential therapeutic agents.
Introduction
This compound is a naturally occurring sesquiterpenoid compound predominantly found in plants of the genus Petasites.[1] Traditionally, extracts from these plants have been used in folk medicine to treat a variety of conditions, including asthma, allergic rhinitis, and hypertension.[1][2] Modern pharmacological studies have identified this compound as one of the major bioactive constituents, attributing its therapeutic effects primarily to its anti-inflammatory and spasmolytic activities.[1][3]
The primary mechanism of action for this compound involves the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation and inflammation.[1][5] This guide delves into the specifics of this compound's interaction with its molecular targets and explores how structural modifications may influence its biological activity.
Core Structure and Physicochemical Properties
This compound possesses a complex sesquiterpene core structure. Its chemical formula is C19H26O3S, with a molecular weight of 334.5 g/mol .[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H26O3S | [6] |
| Molecular Weight | 334.5 g/mol | [6] |
| IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | [6] |
| CAS Number | 70238-51-6 | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the inhibition of phosphodiesterases and the modulation of intracellular calcium levels.
Phosphodiesterase Inhibition
This compound is a dual inhibitor of PDE3 and PDE4, with a higher affinity for PDE4.[1][4] The inhibition of these enzymes prevents the hydrolysis of cAMP, leading to its accumulation within the cell.[1][5]
Anti-inflammatory and Immunomodulatory Effects
The elevation of cAMP levels by this compound also contributes to its anti-inflammatory and immunoregulatory effects.[1][5] Increased cAMP can suppress the release of pro-inflammatory mediators from various immune cells.[1] Studies have shown that this compound can suppress the levels of Th1 and Th2 cytokines, including IL-2, IL-4, IL-5, IFN-γ, and TNF-α.[1]
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies on a wide range of this compound derivatives specifically for PDE inhibition or anti-inflammatory activity are limited in the public domain, preliminary data from related petasin analogs against cancer cell lines provide initial insights.
Table 2: Inhibitory Activity of this compound on Phosphodiesterases
| Compound | Target | IC50 (μM) | Ki (μM) | Reference |
| This compound | PDE3 | 25.5 | 25.3 | [1][4] |
| This compound | PDE4 | 17.5 | 18.1 | [1][4] |
The data indicates that this compound is a more potent inhibitor of PDE4 than PDE3.[1][4]
Table 3: In Vitro Antiproliferative Activity of Petasin Derivatives against Human Cancer Cell Lines (IC50 in μM)
| Compound | R1 | R2 | R3 | SK-N-SH | MGC-803 | HepG-2 | Reference |
| 1a | H | H | H | 12.01 ± 1.27 | >100 | 38.02 ± 1.87 | [7] |
| 1b | H | H | OCH3 | 5.98 ± 1.06 | 12.99 ± 2.62 | 64.17 ± 2.06 | [7] |
| 1c | H | H | NO2 | 14.91 ± 1.85 | 12.84 ± 1.87 | 34.36 ± 2.01 | [7] |
| 1f | H | OCH3 | H | 2.63 ± 0.76 | 24.83 ± 1.97 | 32.02 ± 1.98 | [7] |
| 1h | OCH3 | H | H | 0.87 ± 0.28 | 33.82 ± 2.01 | 27.46 ± 1.63 | [7] |
Note: These derivatives are of petasin, not this compound, and their activity is against cancer cell lines. However, this provides a starting point for understanding how modifications to the petasin scaffold can influence biological activity.
From this limited dataset, we can infer that:
-
The introduction of a methoxy group at the R1 or R2 position of the aromatic ring appears to enhance the cytotoxic activity against the SK-N-SH neuroblastoma cell line.
-
Compound 1h , with a methoxy group at the R1 position, demonstrated the most potent activity against the SK-N-SH cell line, suggesting this position is crucial for its antiproliferative effect.
Further research is necessary to elucidate the specific structural requirements for potent and selective PDE inhibition and anti-inflammatory activity of this compound derivatives.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol is adapted from the methodology described in the study by Shih et al. (2011).[1]
Objective: To determine the inhibitory effect of this compound on the activity of different PDE isozymes.
Materials:
-
Partially purified PDE1-5 from guinea pig lungs
-
[3H]-cAMP and [3H]-cGMP
-
This compound and reference PDE inhibitors
-
Snake venom from Ophiophagus hannah
-
Dowex 1x8-200 resin
-
Tris-HCl buffer
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the respective PDE isozyme, [3H]-cAMP or [3H]-cGMP as a substrate, and varying concentrations of this compound or a reference inhibitor.
-
Initiate the reaction by incubating the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by boiling the samples.
-
Add snake venom to the mixture to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Remove unreacted cyclic nucleotides by adding a slurry of Dowex resin.
-
Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Synthesis
Detailed synthetic routes for this compound are not extensively reported in publicly available literature, as it is primarily isolated from natural sources. The synthesis of petasin derivatives, as described by Shi et al. (2015), typically involves the modification of the petasin scaffold, which can be isolated from Petasites species. The general approach involves esterification or etherification reactions at the hydroxyl group of the petasin core.[7]
Conclusion and Future Directions
This compound is a promising natural product with a well-defined mechanism of action as a dual PDE3/PDE4 inhibitor. Its ability to increase intracellular cAMP levels underlies its potent anti-inflammatory and bronchodilatory effects. The preliminary SAR data from related petasin derivatives suggest that modifications to the core structure can significantly impact biological activity.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of this compound analogs to identify the key structural features required for potent and selective PDE inhibition and anti-inflammatory activity.
-
Optimization of pharmacokinetic properties: Modifying the this compound scaffold to improve its drug-like properties, such as solubility, bioavailability, and metabolic stability.
-
Exploration of additional therapeutic applications: Investigating the potential of this compound and its derivatives in other inflammatory and proliferative diseases.
This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
S-Petasin: A Technical Guide to its Targets in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular targets of S-petasin, a major sesquiterpene from Petasites formosanus, within key inflammatory signaling pathways. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the complex biological interactions to support further research and drug development efforts.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating intracellular calcium levels, cyclic adenosine monophosphate (cAMP) signaling, and the expression of key inflammatory enzymes. Its actions have been demonstrated in various models of allergic and inflammatory diseases, including asthma and peritonitis.[1]
A central mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and the blockage of voltage-dependent calcium channels (VDCCs).[2][3] The inhibition of PDEs leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). Both PKA activation and VDCC blockage contribute to a significant decrease in intracellular calcium concentration ([Ca2+]i).[3] This reduction in calcium is critical for inhibiting the degranulation of mast cells and promoting smooth muscle relaxation.[1][2] Furthermore, the elevated cAMP levels have broader anti-inflammatory and immunoregulatory effects.[3]
Key Inflammatory Pathway Targets
Inhibition of iNOS and COX-2 Expression
This compound has been shown to significantly suppress the induction of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophages.[1] This leads to a concentration-dependent reduction in nitric oxide (NO), a key inflammatory mediator.[1] While the precise upstream mechanism is still under investigation, this effect is likely mediated through the inhibition of transcription factors such as NF-κB, which are critical for iNOS gene expression following inflammatory stimuli like LPS. Although this compound also reduces prostaglandin E2 (PGE2) production, its inhibitory effect on COX-2 expression is less pronounced than on iNOS.[1]
Modulation of the Arachidonic Acid Pathway
Petasins, as a class of compounds, are known to inhibit the synthesis of leukotrienes, which are potent lipid mediators of inflammation derived from arachidonic acid.[4][5] Specifically, petasin has been shown to block 5-lipoxygenase (5-LO) translocation to the nuclear envelope and the activity of cytosolic phospholipase A2 (cPLA2), which are upstream events required for leukotriene production.[4] This action prevents the conversion of arachidonic acid into leukotriene A4 (LTA4) and subsequently into pro-inflammatory leukotrienes like LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[4][6]
Inhibition of STAT Signaling
Recent studies have indicated that the anti-inflammatory effects of petasins are also mediated by the inhibition of the Janus kinase (JAK) and Signal Transducer and Activators of Transcription (STAT) signaling pathways.[2] This pathway is a key regulator of various inflammatory processes, and its inhibition in nasal epithelial cells by petasins contributes to their therapeutic effects in allergic rhinitis.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways as reported in preclinical studies.
Table 1: Inhibition of Phosphodiesterase (PDE) Activity by this compound
| Enzyme | IC50 (μM) | Source |
|---|---|---|
| PDE3 | 25.5 | [3] |
| PDE4 | 17.5 |[3] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in an Ovalbumin-Induced Asthma Model
| Parameter | Treatment | Effect | Source |
|---|---|---|---|
| Total Inflammatory Cells in BALF | 1 mg/kg this compound | ~80% reduction | [1] |
| Eosinophils in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| Lymphocytes in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| Neutrophils in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| IL-2 in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| IL-4 in BALF | 30 μmol/kg this compound | Significant suppression | [3] |
| IL-5 in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| IFN-γ in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
| TNF-α in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |
BALF: Bronchoalveolar Lavage Fluid
Table 3: Dose-Dependent Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | This compound Conc. (μM) | % Inhibition (Approx.) | Source |
|---|---|---|---|
| Nitric Oxide (NO) | 1 | ~25% | [1] |
| 3 | ~60% | [1] | |
| 10 | ~95% | [1] | |
| Prostaglandin E2 (PGE2) | 1 | Not significant | [1] |
| 3 | Not significant | [1] |
| | 10 | ~50% (Significant) |[1] |
Detailed Experimental Protocols
In Vivo Ovalbumin-Induced Asthma Mouse Model
This protocol describes the methodology used to assess the anti-allergic and anti-inflammatory effects of this compound in vivo.[1][3]
In Vitro Macrophage Stimulation and Analysis
This protocol details the methods for investigating this compound's effect on inflammatory gene expression and mediator production in macrophages.[1]
-
Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media (e.g., RPMI 1640) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, 10 μM) for 1 hour.
-
Stimulation: Macrophages are then stimulated with Lipopolysaccharide (LPS) (e.g., 10 ng/ml for RT-PCR, 100 ng/ml for protein analysis and mediator measurement).
-
Analysis:
-
RT-PCR: After 5 hours of LPS stimulation, total RNA is extracted. Reverse transcription is performed, followed by PCR to analyze the mRNA expression levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α. GAPDH is used as a housekeeping gene for normalization.[1]
-
Western Blot: After 24 hours of LPS stimulation, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).[1]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[1]
-
Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
Mast Cell Degranulation Assay
This protocol is used to determine the effect of this compound on antigen-induced degranulation in mast cells.[1]
-
Cell Culture and Sensitization: Rat RBL-2H3 mast cells are cultured overnight with anti-DNP-IgE to sensitize them.
-
Treatment: Sensitized cells are treated with different concentrations of this compound for 30 minutes.
-
Challenge: Cells are then challenged with the antigen, DNP human serum albumin, to induce degranulation.
-
Measurement: The release of β-hexosamidase, a granular enzyme, into the culture medium is measured as an indicator of degranulation. The enzyme's activity is determined by a colorimetric assay.[1]
Conclusion
This compound demonstrates significant anti-inflammatory and anti-allergic properties by targeting multiple key pathways. Its ability to inhibit PDE3/4 and VDCCs leads to reduced intracellular calcium and increased cAMP, which collectively suppress mast cell degranulation and promote smooth muscle relaxation. Furthermore, this compound effectively downregulates the expression of the pro-inflammatory enzyme iNOS in macrophages, likely through the inhibition of upstream transcription factors. It also interferes with the arachidonic acid cascade by inhibiting leukotriene synthesis and modulates cytokine signaling via the STAT pathway. This multifaceted mechanism of action makes this compound a compelling candidate for the development of novel therapeutics for inflammatory diseases such as asthma and allergic rhinitis. The detailed protocols and quantitative data presented herein provide a solid foundation for future preclinical and clinical investigations.
References
- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated by inhibition of the STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Effects of S-Petasin on Eosinophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma. S-petasin, a sesquiterpene ester isolated from Petasites formosanus, has demonstrated anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on eosinophil functions. Due to the limited direct research on this compound's effects on eosinophils, this guide also incorporates data from its closely related analogue, petasin, to provide a broader context for its potential mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area.
Introduction
Eosinophilic inflammation is a hallmark of several allergic and inflammatory diseases. The activation, degranulation, and tissue infiltration of eosinophils contribute significantly to the pathophysiology of these conditions. Consequently, targeting eosinophil function is a primary strategy for the development of novel therapeutics. This compound and its analogue petasin, derived from the butterbur plant (Petasites species), have been investigated for their potential to modulate inflammatory responses. While in vivo studies have shown that this compound can reduce the accumulation of eosinophils in animal models of asthma, direct in vitro evidence of its effects on eosinophil-specific functions remains limited.[1][2] This guide aims to consolidate the available data and provide a framework for future investigation.
Quantitative Data on the Effects of Petasins on Eosinophils
The following tables summarize the available quantitative data for this compound and the related compound petasin on eosinophils and other relevant inflammatory markers. It is crucial to note that the direct in vitro effects of this compound on eosinophil apoptosis, degranulation, migration, and reactive oxygen species (ROS) production have not been extensively reported in the available literature. The data for petasin is included to provide insights into the potential activities of this class of compounds.
| Compound | Parameter | Cell Type | Assay | Key Findings | Reference |
| This compound | Eosinophil Accumulation | Murine Model of Asthma | Bronchoalveolar Lavage Fluid (BALF) Cell Count | 1 mg/kg this compound significantly inhibited the accumulation of eosinophils in BALF.[1][2] | [1][2] |
| Petasin | Cysteinyl-Leukotriene Synthesis | Human Eosinophils | Not Specified | Inhibited cysteinyl-leukotriene synthesis.[3][4][5][6] | [3][4][5][6] |
| Petasin | Eosinophil Cationic Protein (ECP) Release | Human Eosinophils | Not Specified | Blocked agonist-mediated ECP release.[1][4] | [1][4] |
| Petasin | Intracellular Calcium ([Ca2+]i) Influx | Human Eosinophils | Bulk Spectrofluorometric Assay | Completely abrogated PAF- or C5a-induced increases in [Ca2+]i.[1][3] | [1][3] |
Experimental Protocols
Detailed experimental protocols for the direct assessment of this compound's effects on eosinophils are not currently available in the literature. However, the following are standard methodologies used to investigate the key eosinophil functions mentioned in this guide.
Eosinophil Isolation
Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors. A common method involves negative selection using magnetic beads to deplete other granulocytes, most notably neutrophils. This is often achieved by targeting the CD16 marker, which is expressed on neutrophils but not on eosinophils.
Apoptosis Assay (Annexin V Staining)
Eosinophil apoptosis can be quantified using flow cytometry with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Cell Preparation: Isolated eosinophils are cultured in appropriate media.
-
Induction of Apoptosis: Apoptosis can be studied in its spontaneous form or induced by stimuli like Fas ligand or withdrawal of survival cytokines (e.g., IL-5).
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome conjugate) and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Degranulation Assay (β-Hexosaminidase Release)
Eosinophil degranulation can be assessed by measuring the release of granule proteins, such as β-hexosaminidase or eosinophil peroxidase (EPO).
-
Cell Stimulation: Isolated eosinophils are stimulated with an agonist (e.g., C5a, PAF) in the presence or absence of this compound.
-
Supernatant Collection: After incubation, the cells are centrifuged, and the supernatant is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for the enzyme of interest (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase).
-
Quantification: The product of the enzymatic reaction is measured spectrophotometrically. The percentage of degranulation is calculated relative to a total cell lysate.
Migration Assay (Boyden Chamber/Transwell Assay)
Eosinophil migration, or chemotaxis, is commonly measured using a Boyden chamber or a Transwell insert system.
-
Chamber Setup: A porous membrane (typically 3-8 µm pore size) separates the upper and lower chambers. The lower chamber is filled with a chemoattractant (e.g., eotaxin, PAF).
-
Cell Loading: Isolated eosinophils, pre-incubated with or without this compound, are added to the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by flow cytometry.
Reactive Oxygen Species (ROS) Production Assay (Chemiluminescence)
The production of ROS by eosinophils can be measured using chemiluminescent probes like luminol or lucigenin.
-
Cell Preparation: Isolated eosinophils are resuspended in a suitable buffer.
-
Assay Setup: The eosinophil suspension is placed in a luminometer plate with a chemiluminescent probe.
-
Stimulation: A stimulus (e.g., PMA, opsonized zymosan) is added to trigger the respiratory burst, in the presence or absence of this compound.
-
Measurement: The light emission resulting from the oxidation of the probe by ROS is measured over time in a luminometer.
Signaling Pathways and Visualizations
The precise signaling pathways through which this compound exerts its effects on eosinophils have not been fully elucidated. However, studies on the closely related petasin suggest a mechanism involving the disruption of intracellular calcium signaling and downstream inflammatory pathways. Petasin has been shown to inhibit increases in intracellular calcium concentration, which is a critical upstream event for many eosinophil effector functions, including degranulation and leukotriene synthesis.[1][3] Furthermore, there is evidence suggesting the involvement of Phospholipase Cβ (PLCβ) and Mitogen-Activated Protein Kinases (MAPK) in the anti-inflammatory actions of petasins.[1]
Below are diagrams illustrating the potential signaling pathways affected by petasins in eosinophils and a general workflow for assessing the in vitro effects of this compound.
Caption: Proposed signaling pathway of petasin's inhibitory effects on eosinophils.
Caption: General experimental workflow for assessing this compound's effects on eosinophils.
Conclusion and Future Directions
This compound shows promise as a modulator of eosinophilic inflammation based on in vivo studies. However, a significant gap exists in the understanding of its direct in vitro effects on eosinophil functions. The data available for the related compound, petasin, suggests that this class of molecules may act by inhibiting calcium-dependent signaling pathways, thereby affecting downstream effector functions such as degranulation and leukotriene synthesis.
Future research should focus on conducting direct in vitro studies of this compound on purified human eosinophils to elucidate its specific effects on apoptosis, degranulation, migration, and ROS production. Such studies will be crucial for determining its therapeutic potential and for guiding the development of novel anti-inflammatory drugs targeting eosinophil-mediated diseases.
References
- 1. Differential inhibition of inflammatory effector functions by petasin, isopetasin and neopetasin in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
S-Petasin and its Role in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Petasin, a sesquiterpene isolated from Petasites formosanus, has demonstrated significant potential as an inhibitor of mast cell degranulation, a critical event in the pathophysiology of allergic and inflammatory diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. A key finding is that this compound exerts its inhibitory effect on mast cell degranulation through a calcium-independent pathway, likely mediated by its activity as a phosphodiesterase inhibitor. However, its direct effects on the upstream FcεRI signaling cascade, including the phosphorylation of key tyrosine kinases, remain to be fully elucidated.
Introduction to this compound
This compound is a naturally occurring sesquiterpene with the molecular formula C₁₉H₂₆O₃S and a molecular weight of 334.47 g/mol .[1] It is a major bioactive constituent of Petasites formosanus, a plant used in traditional medicine.[2][3] Preclinical studies have highlighted its anti-allergic and anti-inflammatory properties, with a particular focus on its ability to modulate mast cell function.[1][2]
Quantitative Analysis of this compound's Inhibitory Effect on Mast Cell Degranulation
This compound has been shown to inhibit antigen-induced degranulation of mast cells in a concentration-dependent manner. The most common method for quantifying this effect is the measurement of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells, a widely used mast cell model.
Table 1: Inhibitory Effect of this compound on Antigen-Induced β-Hexosaminidase Release in RBL-2H3 Mast Cells
| This compound Concentration | % Inhibition of β-Hexosaminidase Release (Mean ± SEM) | Reference |
| 0.1 nM | ~20% | [2] |
| 1 nM | ~50% (IC₅₀ ≈ 1 nM) | [2] |
| 10 nM | ~75% | [2] |
| 100 nM | ~90% | [2] |
Note: The data presented is an approximate representation based on graphical data from the cited source. SEM stands for Standard Error of the Mean.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol outlines the key steps for assessing the effect of this compound on antigen-induced degranulation in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Anti-dinitrophenyl (DNP)-Immunoglobulin E (IgE)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
This compound
-
PIPES buffer (pH 7.2)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Sensitize the cells by incubating them overnight with anti-DNP-IgE (0.5 µg/mL).[2]
-
-
This compound Treatment:
-
Wash the sensitized cells twice with PIPES buffer.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[2]
-
-
Antigen Challenge:
-
Induce degranulation by challenging the cells with DNP-HSA (e.g., 10 µg/mL) for a specified time (e.g., 30 minutes) at 37°C.[2]
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plates and collect the supernatant.
-
To determine the total β-hexosaminidase content, lyse the remaining cells with Triton X-100.
-
Incubate the supernatant and cell lysate with the substrate pNAG in a 96-well plate.
-
Stop the reaction with a stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
Signaling Pathways in Mast Cell Degranulation and the Role of this compound
The Canonical FcεRI Signaling Pathway
Antigen-induced cross-linking of IgE bound to its high-affinity receptor, FcεRI, on the mast cell surface initiates a complex signaling cascade. This pathway is crucial for mast cell degranulation.
Proposed Mechanism of Action for this compound
Current evidence strongly suggests that this compound's inhibitory effect on mast cell degranulation is not due to the blockade of intracellular calcium mobilization.[2] Instead, its known function as a phosphodiesterase (PDE) inhibitor, particularly of PDE3 and PDE4, points towards an alternative mechanism.[3] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn is known to have an inhibitory effect on mast cell degranulation.
Crucially, there is currently no direct experimental evidence detailing the effect of this compound on the phosphorylation status of the key upstream signaling molecules Lyn, Fyn, Syk, LAT, and PLCγ. Therefore, the following diagram illustrates the proposed pathway based on the available data, highlighting the knowledge gap.
Discussion and Future Directions
The available data clearly position this compound as a potent inhibitor of mast cell degranulation with a mechanism that is independent of intracellular calcium suppression. The inhibition of phosphodiesterases and the subsequent increase in cAMP provide a strong rationale for its observed effects.
However, a significant knowledge gap exists regarding the direct impact of this compound on the initial FcεRI signaling cascade. Future research should focus on:
-
Investigating the Phosphorylation Status of Key Signaling Proteins: Western blot analyses of phosphorylated Lyn, Fyn, Syk, LAT, and PLCγ in this compound-treated mast cells following antigen stimulation are crucial to determine if this compound has any direct or indirect effects on these upstream events.
-
Measuring Intracellular cAMP Levels: Direct measurement of cAMP levels in mast cells upon this compound treatment would provide definitive evidence for the proposed PDE-inhibitory mechanism.
-
Assessing PKA Activity: Determining the activation state of PKA in the presence of this compound would further solidify the link between cAMP elevation and the inhibition of degranulation.
Conclusion
This compound is a promising natural compound for the modulation of mast cell-mediated allergic and inflammatory responses. Its ability to inhibit degranulation at nanomolar concentrations through a calcium-independent, likely cAMP-mediated, pathway makes it an attractive candidate for further drug development. Addressing the current gaps in our understanding of its precise molecular targets within the FcεRI signaling cascade will be pivotal in fully elucidating its therapeutic potential.
References
Investigating the Anti-Tumor Properties of S-Petasin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-petasin, a naturally occurring sesquiterpene isolated from plants of the Petasites genus, has emerged as a compound of significant interest in oncology research.[1][2] Accumulating evidence from in vitro and in vivo studies demonstrates its potent anti-tumor activities across a range of cancer types. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound represents a promising candidate from this category.[1][2] this compound has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress cell migration and invasion in various cancer cell lines, including melanoma, prostate, and colon cancer.[1][3][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that are often dysregulated in cancer, such as the p53 and Akt/mTOR pathways.[1][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the anti-tumor properties of this compound.
Anti-Tumor Activities of this compound
This compound exhibits a range of anti-tumor effects that have been characterized in various cancer models. These activities include cytotoxicity, induction of apoptosis, and inhibition of cell migration.
Cytotoxicity and Anti-Proliferative Effects
This compound has demonstrated significant dose-dependent cytotoxic and anti-proliferative effects on a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| B16F10 | Melanoma | Not specified | Significant anti-proliferation | [1] |
| A375 | Melanoma | Not specified | Significant anti-proliferation | [1] |
| DU145 | Prostate Cancer | 10⁻⁶ to 10⁻⁵ M (24h) | Significant reduction in cell number | [2] |
| PC3 | Prostate Cancer | 10⁻⁶ to 10⁻⁵ M (18-24h) | Significant reduction in cell number | [2] |
| LNCaP | Prostate Cancer | 8x10⁻⁶ to 10⁻⁵ M (Day 4) | Significant inhibition of proliferation | [2] |
| SW-620 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |
| Caco-2 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |
| LoVo | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |
| HT-29 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |
Table 1: Summary of the Anti-Proliferative and Cytotoxic Effects of this compound on Various Cancer Cell Lines.
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. This is evidenced by changes in the expression of key apoptosis-regulating proteins.
| Cell Line | Cancer Type | Treatment | Key Protein Changes | Reference |
| B16F10 | Melanoma | This compound | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax | [1] |
| A375 | Melanoma | This compound | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax | [1] |
| DU145 | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 8, 9; ↓ Cleaved PARP; ↓ BCL2/BAX ratio; ↑ p53 | [2][3] |
| PC3 | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 7, 8, 9; ↓ Cleaved PARP; ↓ BCL2/BAX ratio; ↓ p53 | [2][3] |
| LNCaP | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 7, 8, 9; ↓ Cleaved PARP | [2][3] |
| SW-620 | Colon Cancer | Petasin (25 µmol/L) | ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2 | [4][5] |
Table 2: Modulation of Apoptosis-Related Proteins by this compound and Petasin. (Note: ↓ indicates downregulation; ↑ indicates upregulation)
Inhibition of Cell Migration and Invasion
This compound has also been shown to suppress the migratory and invasive capabilities of cancer cells, which are crucial processes in metastasis.
| Cell Line | Cancer Type | Treatment | Effect | Key Protein Changes | Reference |
| B16F10 | Melanoma | This compound | Suppressed migration | ↓ MMP-2, ↓ MMP-9 | [1] |
| A375 | Melanoma | This compound | Suppressed migration | ↓ MMP-2, ↓ MMP-9 | [1] |
| SW-620 | Colon Cancer | Petasin | Suppressed migration and invasion | ↓ MMP-3, ↓ MMP-9 | [4] |
Table 3: Inhibitory Effects of this compound and Petasin on Cancer Cell Migration and Invasion. (Note: ↓ indicates downregulation)
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through its interaction with critical intracellular signaling pathways.
The p53 Signaling Pathway
In melanoma cells, this compound activates the p53 signaling pathway.[1] The tumor suppressor protein p53 plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress. Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately tipping the balance towards cell death.[1]
The Akt/mTOR Signaling Pathway
In colon cancer cells, the related compound petasin has been shown to inactivate the Akt/mTOR signaling pathway.[4][5] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its hyperactivation is common in many cancers. By inhibiting the phosphorylation of Akt, mTOR, and their downstream effector P70S6K, petasin can suppress cancer cell proliferation.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of this compound.
General Experimental Workflow
A typical workflow for investigating the anti-tumor properties of this compound involves a series of in vitro and in vivo experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
If using adherent cells, carefully aspirate the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[10][11][12]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells in lysis buffer and determine protein concentration.
-
Gel Electrophoresis: Denature protein samples by boiling in loading buffer and separate them by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. It can be used to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[13][14][15][16][17]
4.4.1. Apoptosis Assay (Annexin V/PI Staining): [14][18]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest cells (including floating cells) and wash with cold PBS.[18]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]
-
Analyze the cells by flow cytometry within 1 hour.[18]
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
4.4.2. Cell Cycle Analysis (PI Staining): [13][17]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.
Tumor Xenograft Model
In vivo studies using tumor xenograft models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.[19][20][21][22]
Materials:
-
Cancer cells for injection
-
Matrigel (optional, to improve tumor take)
-
This compound formulation for administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.[20]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[20]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20][21]
-
Administer this compound or a vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).[21]
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.
Conclusion
This compound is a promising natural compound with significant anti-tumor properties demonstrated across a variety of cancer models. Its ability to induce apoptosis and inhibit cell proliferation and migration through the modulation of key signaling pathways like p53 and Akt/mTOR highlights its therapeutic potential. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound's anti-cancer effects and providing detailed experimental protocols to facilitate further investigation into its mechanisms of action and pre-clinical development. Future studies should continue to explore the full spectrum of its anti-tumor activities and its potential for combination therapies.
References
- 1. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of petasin on human colon carcinoma cells mediated by inactivation of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of petasin on human colon carcinoma cells mediated by inactivation of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. protocols.io [protocols.io]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Flow Cytometry Protocols | Thermo Fisher Scientific - CH [thermofisher.com]
- 16. Flow Cytometry Protocols: R&D Systems [rndsystems.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. scispace.com [scispace.com]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
S-Petasin's Interaction with Phosphodiesterase Enzymes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Petasin, a primary sesquiterpene isolated from Petasites formosanus, has demonstrated significant therapeutic potential, particularly in the context of inflammatory and respiratory conditions. This technical guide delves into the core mechanism of this compound's action: its interaction with phosphodiesterase (PDE) enzymes. By inhibiting specific PDE isoenzymes, this compound modulates intracellular cyclic nucleotide levels, leading to a cascade of downstream effects that contribute to its pharmacological profile. This document provides a comprehensive summary of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's engagement with the PDE family.
Quantitative Analysis of this compound-PDE Interaction
This compound exhibits selective inhibitory activity against phosphodiesterase isoenzymes, primarily targeting PDE3 and PDE4. The following table summarizes the key quantitative metrics of this interaction.
| PDE Isozyme | Test Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
| PDE1 | This compound | >100 | - | No significant inhibition |
| PDE2 | This compound | >100 | - | No significant inhibition |
| PDE3 | This compound | 25.5 ± 1.5 | 25.3 | Competitive |
| Milrinone | - | - | - | |
| PDE4 | This compound | 17.5 ± 2.4 | 18.1 | Competitive |
| Ro 20-1724 | - | - | - | |
| PDE5 | This compound | >100 | - | No significant inhibition |
Data sourced from Shih et al., 2011.[1][2]
Signaling Pathway of this compound Action
The inhibitory action of this compound on PDE3 and PDE4 is central to its mechanism. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to a reduction in intracellular calcium concentration ([Ca2+]i) through increased calcium extrusion and uptake into the sarcoplasmic reticulum. The net effect is the relaxation of smooth muscles, particularly in the trachea and bronchi, and the modulation of inflammatory and immune responses.[1][3] this compound has also been reported to inhibit voltage-dependent calcium channels (VDCCs), further contributing to the decrease in intracellular calcium.[1][3]
Experimental Protocols
The determination of this compound's inhibitory effects on phosphodiesterase activity was conducted through a series of established in vitro assays.
Phosphodiesterase Inhibition Assay
Objective: To determine the 50% inhibitory concentrations (IC50) of this compound on PDE isozymes 1 through 5.
Materials:
-
This compound
-
Recombinant human PDE isozymes (PDE1-5)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Reference inhibitors: Milrinone (for PDE3), Ro 20-1724 (for PDE4)
Workflow:
Procedure:
-
Enzyme Preparation: Recombinant human PDE isozymes are prepared according to the manufacturer's specifications.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution containing the respective PDE isozyme, the radiolabeled cyclic nucleotide substrate ([³H]-cAMP for PDE1, 2, 3, 4; [³H]-cGMP for PDE1, 5), and varying concentrations of this compound or a reference inhibitor.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specified period to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped, often by heat inactivation.
-
Nucleotidase Treatment: Snake venom nucleotidase is added to the mixture and incubated to hydrolyze the resulting radiolabeled 5'-monophosphate (5'-AMP or 5'-GMP) to its corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: The mixture is passed through an anion-exchange resin column. The unreacted, negatively charged [³H]-cAMP or [³H]-cGMP binds to the resin, while the uncharged [³H]-adenosine or [³H]-guanosine passes through.
-
Quantification: The radioactivity of the eluate is measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. The assay is conducted with varying concentrations of both the substrate and this compound. The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). A competitive inhibition pattern is indicated if the lines intersect on the y-axis. From this analysis, the dissociation constant for inhibitor binding (Ki) can be calculated. The results indicated that this compound competitively inhibited PDE3 and PDE4 activities.[1][2]
Conclusion
The available data robustly demonstrates that this compound is a selective, competitive inhibitor of PDE3 and PDE4. This targeted action on phosphodiesterase enzymes provides a clear molecular basis for its observed bronchodilatory, anti-inflammatory, and immunomodulatory effects. For drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for asthma and other inflammatory diseases. Further research could focus on optimizing its selectivity and potency through medicinal chemistry approaches and exploring its efficacy and safety in more advanced preclinical and clinical models.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
S-Petasin: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Petasin, a sesquiterpene ester isolated from Petasites species, has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-adipogenic agent. This document provides detailed experimental protocols for investigating the effects of this compound in a laboratory setting, along with a summary of quantitative data from published studies and visualizations of the key signaling pathways involved.
Data Presentation
Cell Viability and Proliferation
| Cell Line | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |
| Prostate Cancer | ||||
| LNCaP | MTT Assay | 4 days | Significant inhibition at 8-10 µM | [1] |
| LNCaP | Trypan Blue Exclusion | 12-24 hours | Significant reduction at 1-10 µM | [1] |
| DU145 | MTT Assay | 3-4 days | Significant inhibition at 1-10 µM | [1] |
| DU145 | Trypan Blue Exclusion | 24 hours | Significant reduction at 1-10 µM | [1] |
| PC3 | Trypan Blue Exclusion | 18-24 hours | Significant reduction at 1-10 µM | [1] |
| Melanoma | ||||
| B16F10 | MTT Assay | Not Specified | Significant anti-proliferation effect | [2] |
| A375 | MTT Assay | Not Specified | Significant anti-proliferation effect | [2] |
Apoptosis
| Cell Line | Assay | Treatment Duration | Key Findings | Reference |
| Prostate Cancer | ||||
| LNCaP | Western Blot | 12-18 hours | Reduction in procaspases 3, 7, 8, and 9 | [1] |
| DU145 | Western Blot | 12-18 hours | Reduction in procaspases 3, 8, and 9 | [1] |
| PC3 | Western Blot | 12-18 hours | Reduction in procaspases 3, 7, 8, and 9 | [1] |
| Melanoma | ||||
| B16F10 | Flow Cytometry | Not Specified | Induction of apoptosis | [2] |
| A375 | Flow Cytometry | Not Specified | Induction of apoptosis | [2] |
Protein and Gene Expression
| Cell Line | Target Pathway | Key Proteins/Genes | Effect of this compound | Reference |
| Melanoma (A375, B16F10) | p53 Pathway | p53, Bcl-2, Bax, MMP-2, MMP-9, p21, CDK4, Cyclin D1 | Activation of p53 pathway; regulation of downstream targets | [2] |
| Hepatocellular Carcinoma (HepG2) | AMPK Signaling | p-AMPKα, p-ACCα, FAS, SCD-1, ATGL, HSL | Stimulation of AMPKα and ACCα phosphorylation; regulation of lipogenesis and lipolysis genes | [1][3] |
| Preadipocytes (3T3-L1) | PPAR-γ Pathway | PPAR-γ and target genes | Down-regulation of expression in a dose-dependent manner | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., LNCaP, DU145, PC3, A375, B16F10)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis: Western Blot for Caspase Activation
Objective: To assess the induction of apoptosis by this compound through the detection of caspase cleavage.
Materials:
-
Target cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-procaspase-3, -7, -8, -9, and anti-cleaved-caspase-3, -7, -8, -9)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. A reduction in the pro-caspase form and an increase in the cleaved-caspase form indicates apoptosis induction.
Signaling Pathway Analysis: Western Blot for Key Pathway Proteins
Objective: To investigate the effect of this compound on specific signaling pathways (e.g., p53, AMPK, PPAR-γ).
Protocol: This protocol is similar to the caspase activation Western blot protocol. The key difference is the use of primary antibodies specific to the proteins of interest in the target signaling pathway.
-
For p53 Pathway: Use primary antibodies against p53, phospho-p53, Bcl-2, Bax, p21, CDK4, and Cyclin D1.
-
For AMPK Signaling: Use primary antibodies against AMPK, phospho-AMPK (Thr172), ACC, and phospho-ACC (Ser79).
-
For PPAR-γ Pathway: Use a primary antibody against PPAR-γ.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates the p53 signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
Caption: this compound inhibits the PPAR-γ signaling pathway.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. This compound inhibits lipid accumulation in oleic acid-induced HepG2 cells through activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Petasin Efficacy Testing in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells. S-Petasin, a sesquiterpene found in the plant Petasites formosanus, has demonstrated significant anti-inflammatory and anti-allergic properties, making it a promising candidate for asthma therapy.[1][2] These application notes provide a comprehensive overview of the use of animal models to test the efficacy of this compound in preclinical asthma research, with a focus on the widely used ovalbumin (OVA)-induced allergic asthma model. Detailed protocols, quantitative efficacy data, and key molecular pathways are presented to guide researchers in the evaluation of this compound and related compounds.
Mechanism of Action of this compound in Asthma
This compound exerts its anti-asthmatic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of phosphodiesterase (PDE) 3 and 4, with a greater potency against PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn promotes the relaxation of airway smooth muscle by reducing intracellular calcium concentrations.[3] this compound has also been reported to inhibit voltage-dependent calcium channels, further contributing to bronchodilation.[3] Additionally, the increase in cAMP has broader anti-inflammatory and immunomodulatory effects, including the suppression of inflammatory cell trafficking and the release of pro-inflammatory cytokines.[1] this compound has also been shown to inhibit the degranulation of mast cells, a critical event in the allergic cascade.[2]
References
Application Notes and Protocols for the Purification and Quantification of S-Petasin by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed high-performance liquid chromatography (HPLC) methods for the purification and quantification of S-Petasin, a bioactive sesquiterpene found in plants of the Petasites genus.
Introduction
This compound is a naturally occurring sesquiterpene ester that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-allergic effects. Found in various species of the Petasites plant, accurate purification and quantification of this compound are crucial for pharmacological studies, drug development, and quality control of herbal preparations. This application note details validated analytical and preparative HPLC methods for this compound.
Analytical Method: Quantification of this compound
This section outlines the protocol for the quantitative analysis of this compound in plant extracts or other sample matrices using reverse-phase HPLC with UV detection.
Experimental Protocol: Quantification
2.1.1. Sample Preparation (from Petasites Rhizomes)
-
Drying and Grinding: Dry fresh Petasites rhizomes at 40°C for 48 hours and grind them into a fine powder.
-
Extraction: Macerate 10 g of the powdered rhizomes in 100 mL of ethanol.
-
Liquid-Liquid Extraction: Subject the crude extract to liquid-liquid extraction with a selective extractant to enrich the sesquiterpene fraction.
-
Pyrrolizidine Alkaloid Removal: Adjust the pH of the aqueous medium to ≤4 to ensure the complete removal of toxic pyrrolizidine alkaloids. This step is critical for the safety of any derived product.[1]
-
Final Preparation: Evaporate the solvent from the purified extract under reduced pressure. Reconstitute a known amount of the dried extract in the mobile phase for HPLC analysis.[1]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
2.1.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Waters Alliance e2695 Separations Module with a Waters 2998 PDA detector is a suitable example.[1]
-
Column: A reverse-phase C18 column is recommended. An Acquity UPLC™ HSS T3 (100mm × 2.1mm, 1.8µm) column has been successfully used for the analysis of sesquiterpenes from Petasites.[2]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 50mM Ammonium formate
-
Solvent B: Acetonitrile with 0.05% formic acid[2]
-
-
Gradient Program:
-
A suitable gradient program should be optimized to achieve good separation of this compound from other related compounds like petasin and neopetasin. A starting point could be a linear gradient from 30% B to 70% B over 20 minutes.
-
-
Flow Rate: 0.25 mL/min[2]
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at 230 nm is recommended as it has been used for the analysis of Petasites extracts.[3]
-
Injection Volume: 10 µL
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters for the quantification of petasins, including this compound.
| Validation Parameter | Result |
| **Linearity (R²) ** | >0.999 |
| Accuracy (% Recovery) | 101.3% to 105.15%[4] |
| Precision (% RSD) | |
| - Intraday | 0.29% to 0.31%[4] |
| - Interday | 0.39% to 0.79%[4] |
| Limit of Detection (LOD) | 0.1 µg/mL (for total sesquiterpenes)[2] |
| Limit of Quantification (LOQ) | Not explicitly reported for this compound |
Preparative Method: Purification of this compound
This section provides a protocol for the isolation of this compound from a crude plant extract using preparative HPLC.
Experimental Protocol: Purification
3.1.1. Initial Extraction and Fractionation
-
Crude Extract Preparation: Prepare a crude extract from Petasites rhizomes as described in section 2.1.1.
-
Initial Fractionation (Optional but Recommended): To reduce the complexity of the mixture for preparative HPLC, an initial fractionation using liquid-liquid chromatography (LLC) can be performed. A suitable biphasic solvent system is n-hexane/ethyl acetate/methanol/water (5:1:5:1, v/v/v/v).[5]
3.1.2. Preparative HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a preparative scale column, a UV detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: A shallow gradient should be developed based on the analytical method to ensure good separation of this compound. For example, a linear gradient from 50% B to 80% B over 40 minutes.
-
Flow Rate: Typically in the range of 10-20 mL/min, depending on the column dimensions.
-
Detection Wavelength: 230 nm[3]
-
Sample Loading: Dissolve the enriched fraction in the mobile phase at a high concentration and inject a large volume (e.g., 1-5 mL) onto the column.
-
Fraction Collection: Collect fractions based on the retention time of this compound as determined by the analytical method.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in section 2 to determine the purity of the isolated this compound. Pool the fractions with high purity (>95%).
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain pure this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the purification and quantification of this compound.
Caption: Workflow for this compound Purification and Quantification.
This compound Signaling Pathways
This compound has been shown to interact with several signaling pathways. The diagrams below illustrate two key pathways.
4.2.1. Inhibition of PPAR-γ Signaling Pathway
This compound has been found to exert anti-adipogenic activity by inhibiting the PPAR-γ signaling pathway.[5]
Caption: this compound Inhibition of the PPAR-γ Signaling Pathway.
4.2.2. Inhibition of Phosphodiesterase (PDE) Activity
This compound can inhibit PDE3 and PDE4 activities, which are involved in inflammatory responses.
Caption: this compound Inhibition of Phosphodiesterase Activity.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring S-Petasin Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of cell-based assays to characterize the biological activity of S-Petasin, a sesquiterpene found in plants of the Petasites genus. The described assays are designed to investigate the anti-inflammatory, anti-allergic, and anti-cancer properties of this compound.
Overview of this compound Bioactivity
This compound has been shown to exhibit a variety of biological effects, making it a compound of interest for therapeutic development. Its primary mechanisms of action include the inhibition of phosphodiesterase 3 and 4 (PDE3 and PDE4), and the blockage of L-type voltage-dependent calcium channels[1][2]. These activities contribute to its anti-inflammatory, anti-allergic, and anti-cancer effects.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: Phosphodiesterase Inhibition by this compound [3][4]
| Target | IC50 (µM) | Ki (µM) | Assay System |
| PDE3 | 25.5 | 25.3 | Partially purified from guinea pig lungs |
| PDE4 | 17.5 | 18.1 | Partially purified from guinea pig lungs |
Table 2: Inhibition of L-type Calcium Current by this compound [2]
| Cell Line | IC50 (µM) | Assay System |
| NG108-15 | 11 | Whole-cell patch clamp |
Table 3: Anti-proliferative Activity of this compound in Human Prostate Cancer Cells [5][6]
| Cell Line | Concentration (M) | Effect | Assay |
| LNCaP | 8x10⁻⁶ to 10⁻⁵ | Significant inhibition of proliferation | MTT assay |
| LNCaP | 10⁻⁶ to 10⁻⁵ | Significant reduction in cell number | Trypan blue exclusion |
| DU145 | 10⁻⁶ to 10⁻⁵ | Significant inhibition of proliferation | MTT assay |
| DU145 | 10⁻⁶ to 10⁻⁵ | Significant reduction in cell number | Trypan blue exclusion |
| PC3 | 10⁻⁶ to 10⁻⁵ | Significant reduction in cell number | Trypan blue exclusion |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its in vitro characterization.
Figure 1: this compound Mechanism of Action.
References
- 1. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: S-Petasin in Ovalbumin-Induced Asthma Models
Introduction
S-Petasin, a primary sesquiterpene isolated from Petasites formosanus, has demonstrated significant potential as a therapeutic agent for allergic asthma.[1][2][3] This compound exhibits potent anti-inflammatory and bronchodilatory effects in preclinical models. The ovalbumin (OVA)-induced asthma model in rodents is a widely used and reliable method for studying the pathophysiology of allergic asthma and for evaluating the efficacy of novel therapeutics.[4] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines and IgE.[4] These application notes provide detailed protocols for utilizing the OVA-induced asthma model to investigate the therapeutic effects of this compound, along with summarized data and the compound's proposed mechanism of action.
Mechanism of Action
This compound primarily functions by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[1][2] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn promotes the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum.[1][5] this compound has also been reported to inhibit voltage-dependent calcium channels.[5] The resulting decrease in intracellular calcium concentration ([Ca²⁺]i) leads to the relaxation of tracheobronchial smooth muscles, alleviating bronchoconstriction. Furthermore, the elevation of cAMP has well-documented anti-inflammatory and immunomodulatory effects.[1][5]
Caption: Proposed signaling pathway for this compound in asthma.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, characterized by airway inflammation and hyperresponsiveness.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Nebulizer system
Procedure:
-
Sensitization Phase:
-
On Day 1 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[6]
-
The control group receives i.p. injections of PBS or alum in PBS only.
-
-
Challenge Phase:
-
Endpoint Analysis:
-
Perform analyses such as assessment of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF), and harvesting of serum and lung tissue 24-48 hours after the final OVA challenge.[7]
-
Caption: Experimental workflow for the OVA-induced asthma model.
This compound Administration
This protocol details the administration of this compound to the OVA-sensitized and challenged mice.
Materials:
-
This compound
-
Vehicle (e.g., PBS, saline)
Procedure:
-
Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration:
-
Administer this compound at a dose of 10-30 µmol/kg via subcutaneous (s.c.) injection or 1 mg/kg via intraperitoneal (i.p.) injection.[1][7]
-
Treatment is typically given 1 hour prior to each OVA aerosol challenge on Days 28, 29, and 30.[7]
-
The OVA-only control group should receive an equivalent volume of the vehicle.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR is measured by assessing the change in lung function in response to a bronchoconstrictor like methacholine (MCh).
Materials:
-
Whole-body plethysmograph
-
Methacholine (MCh)
-
PBS
Procedure:
-
Place conscious, unrestrained mice into the main chamber of the plethysmograph and allow them to acclimatize.
-
Record baseline readings by nebulizing PBS into the chamber.
-
Subsequently, expose the mice to increasing concentrations of nebulized MCh (e.g., 6.25 to 50 mg/mL).
-
Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, for several minutes following each MCh concentration.
-
A significant reduction in the MCh-induced Penh value in this compound-treated mice compared to the OVA-only group indicates amelioration of AHR.[1]
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF is collected to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
PBS, ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin apparatus and slides
-
May-Grünwald-Giemsa stain
Procedure:
-
Euthanize the mouse and cannulate the trachea.
-
Lavage the lungs with a fixed volume of ice-cold PBS (e.g., 1 mL) instilled and withdrawn three times.
-
Centrifuge the collected BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total inflammatory cell count using a hemocytometer.
-
Prepare cytospin slides from the cell suspension and stain with May-Grünwald-Giemsa.
-
Perform a differential cell count (eosinophils, neutrophils, lymphocytes, macrophages) by counting at least 300 cells under a microscope.[7]
Measurement of Cytokines and Immunoglobulins
Levels of specific cytokines in BALF supernatant and immunoglobulins in serum provide insight into the type and magnitude of the immune response.
Materials:
-
ELISA kits for IL-2, IL-4, IL-5, IFN-γ, TNF-α, total IgE, OVA-specific IgE, and IgG2a.
-
Serum and BALF supernatant samples.
Procedure:
-
Collect blood via cardiac puncture to prepare serum.
-
Use the supernatant from the centrifuged BALF collected in the previous protocol.
-
Measure the concentrations of cytokines and immunoglobulins in the samples according to the manufacturer's instructions for the respective ELISA kits.[1]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in the OVA-induced asthma model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁴) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) |
|---|---|---|---|---|---|
| Control (PBS) | 3.5 ± 0.4 | 0.0 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 3.4 ± 0.4 |
| OVA-Induced | 11.2 ± 1.1*** | 3.1 ± 0.5*** | 1.8 ± 0.2*** | 0.5 ± 0.1*** | 5.8 ± 0.5*** |
| OVA + this compound (1 mg/kg) | 5.1 ± 0.6### | 0.6 ± 0.1### | 0.5 ± 0.1### | 0.2 ± 0.0### | 3.8 ± 0.5### |
Data adapted from a study where this compound significantly blunted the increase in total and differential cell counts.[7] *Statistically significant difference: **p<0.001 vs. PBS-treated mice and ###p<0.001 vs. OVA-treated mice.[7]
Table 2: Effect of this compound on Cytokine Levels in BALF
| Cytokine | OVA-Induced | OVA + this compound (10 µmol/kg) | OVA + this compound (30 µmol/kg) |
|---|---|---|---|
| IL-2 | Increased | Significantly Suppressed | Significantly Suppressed |
| IL-4 | Increased | No Significant Suppression | Significantly Suppressed |
| IL-5 | Increased | Significantly Suppressed | Significantly Suppressed |
| IFN-γ | Increased | Significantly Suppressed | Significantly Suppressed |
| TNF-α | Increased | Significantly Suppressed | Significantly Suppressed |
This compound (s.c.) significantly suppressed the increase in Th1 (IL-2, IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokines in the BALF of sensitized and challenged mice.[1][3]
Table 3: Effect of this compound on Serum Immunoglobulin Levels
| Immunoglobulin | OVA-Induced | OVA + this compound (10 µmol/kg) | OVA + this compound (30 µmol/kg) |
|---|---|---|---|
| Total IgE | Enhanced | Significantly Suppressed | Significantly Suppressed |
| OVA-specific IgE | Enhanced | Significantly Suppressed | Significantly Suppressed |
| Total IgG2a | Reduced | No Significant Reversal | Significantly Reversed |
This compound (s.c.) dose-dependently attenuated the levels of total and OVA-specific IgE while enhancing the level of IgG2a in the serum of asthmatic mice.[1][3]
Table 4: Inhibitory Activity of this compound on Phosphodiesterases
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|
| PDE3 | 25.5 | 25.3 | Competitive |
| PDE4 | 17.5 | 18.1 | Competitive |
This compound demonstrates competitive inhibition of PDE3 and PDE4 activities.[1][2]
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing S-Petasin Inhibition of Phosphodiesterase 4 (PDE4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the regulation of intracellular signaling pathways, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated PDE4 activity is associated with numerous inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis, making it a significant therapeutic target.[3][4] PDE4 inhibitors function by blocking this catalytic activity, leading to an increase in intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately suppressing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and increasing anti-inflammatory cytokines such as IL-10.[1][5]
S-Petasin, a sesquiterpene found in plants of the Petasites genus, has been identified as a natural inhibitor of phosphodiesterase activity.[6][7][8] Research has demonstrated that this compound competitively inhibits PDE4, suggesting its potential as a therapeutic agent for inflammatory diseases.[6][7][9] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against PDE4 both in vitro and in a cellular context.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activity of this compound against PDE3 and PDE4. The data highlights this compound's higher affinity for PDE4.[6]
| Target Enzyme | Parameter | Value (μM) | Reference |
| PDE4 | IC₅₀ | 17.5 ± 2.4 | [6][7] |
| PDE4 | Kᵢ | 18.1 ± 1.7 | [6] |
| PDE3 | IC₅₀ | 25.5 ± 1.5 | [6][7] |
| PDE3 | Kᵢ | 25.3 ± 1.7 | [6] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Kᵢ (Inhibitor constant): A measure of the binding affinity of the inhibitor to the enzyme.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway affected by PDE4 and the mechanism of inhibition by this compound.
Caption: PDE4 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PDE4B. The assay measures the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to AMP.[10]
Materials:
-
Recombinant human PDE4B enzyme (e.g., BPS Bioscience)
-
Fluorescence Polarization (FP) Assay Kit (e.g., PDE4B1 Assay Kit, BPS Bioscience)[11]
-
FAM-cAMP substrate
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer
-
384-well, low-volume, black microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization[11]
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in DMSO. Then, prepare intermediate dilutions in Assay Buffer to achieve the final desired concentrations (e.g., 1 µM to 300 µM) for the assay. Include a DMSO-only control.
-
Reagent Preparation: Thaw all reagents on ice. Prepare the PDE4B enzyme solution and FAM-cAMP substrate solution by diluting them to the recommended concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.[10]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[10]
-
Reaction Termination & Reading: Stop the reaction according to the kit manufacturer's instructions, which typically involves adding a stop reagent containing a binding agent. Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
The fluorescence polarization signal is proportional to the amount of AMP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[12]
-
Caption: Experimental workflow for the in vitro PDE4 inhibition assay.
Protocol 2: Cell-Based Assay for Inhibition of LPS-Induced TNF-α Release
This protocol assesses the functional anti-inflammatory effect of this compound by measuring its ability to suppress the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque for PBMC isolation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation and Plating:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control (medium with DMSO) for 1 hour at 37°C in a CO₂ incubator.[10]
-
-
Cell Stimulation:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.[1][12]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
TNF-α Quantification:
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition versus the this compound concentration to determine the IC₅₀ value in a cellular context.
-
Important Considerations:
-
Solubility: this compound is lipophilic. Ensure it is fully dissolved in DMSO before preparing aqueous dilutions to avoid precipitation.
-
Cytotoxicity: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of TNF-α is not due to cell death.
-
Controls: Always include appropriate controls: unstimulated cells (negative control), vehicle-treated stimulated cells (positive control), and a known PDE4 inhibitor like Rolipram as a reference compound.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Petasin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for S-Petasin in Cell Culture Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
S-Petasin is a sesquiterpene compound primarily isolated from plants of the Petasites genus, such as Petasites formosanus and Petasites japonicus.[1][2] It has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, anti-allergic, anti-cancer, and anti-adipogenic properties.[2][3][4][5] These therapeutic effects are attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and protocols for the preparation and use of this compound in in-vitro cell culture experiments, intended to guide researchers in harnessing its potential for their studies.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of this compound's properties is critical for accurate and reproducible experimental results.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃S | [6] |
| Molecular Weight | 334.48 g/mol | [7] |
| Appearance | As specified by the supplier | - |
| Solubility | Limited in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO) up to 24 mg/mL. | [1] |
| Purity | >99% (as used in cited studies) | [8] |
Protocol: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, if sterility is a concern)
Procedure:
-
Calculation: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM Stock:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L (for 1 mL) x 334.48 g/mol = 3.345 mg
-
Therefore, dissolve 3.345 mg of this compound in 1 mL of DMSO for a 10 mM stock solution.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add the required volume of cell culture grade DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): While DMSO is inherently bacteriostatic, if the stock solution will be used for long-term experiments or with sensitive cell lines, filter sterilization using a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter is recommended.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note on Final Concentration: Due to its lipophilic nature, the maximum achievable concentration of this compound in aqueous cell culture media is typically around 300 µM.[1] When preparing working solutions, ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the specific cell line being used (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting multiple key signaling pathways.
Anti-Inflammatory and Anti-Allergic Pathway
This compound is a dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4, with IC50 values of 25.5 µM and 17.5 µM, respectively.[3][7] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which promotes calcium extrusion and has broad anti-inflammatory and immunoregulatory effects.[3][8] This includes the suppression of inflammatory cytokines (IL-2, IL-4, IL-5, IFN-γ, TNF-α) and the inhibition of mast cell degranulation.[4][8]
Apoptosis Induction in Cancer Cells
In various cancer cell lines, such as prostate and melanoma, this compound induces apoptosis through the mitochondrial (intrinsic) pathway.[5][9] It decreases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to increased mitochondrial membrane permeability and the release of cytochrome c into the cytosol.[9][10] This activates a caspase cascade (caspase-9 and -3), culminating in apoptosis.[11][12] In some cancer cells, this compound also activates the p53 tumor suppressor pathway.[5][13]
Metabolic Regulation Pathways
This compound has also been shown to influence metabolic pathways. In 3T3-L1 pre-adipocytes, it inhibits adipogenesis by down-regulating the expression of PPAR-γ and its target genes.[2] In HepG2 liver cells, it inhibits lipid accumulation by activating the AMPK signaling pathway, which in turn down-regulates lipogenesis-related factors (FAS, SCD-1) and up-regulates lipolysis factors (ATGL, HSL).[3][14]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various in-vitro models.
Table: In Vitro Efficacy of this compound (IC₅₀ Values)
| Target / Assay | Cell Line / System | IC₅₀ Value | Source |
| PDE3 Inhibition | Enzyme Assay | 25.5 µM | [3][7] |
| PDE4 Inhibition | Enzyme Assay | 17.5 µM | [3][7] |
| Cytotoxicity | K562 cells (Petasites japonicus extract) | 3.21 µg/mL | [15] |
Note: IC₅₀ values can vary depending on the cell line, assay conditions, and incubation time.
Table: Effective Concentrations of this compound in Cell Culture
| Biological Effect | Cell Line | Concentration Range | Incubation Time | Source |
| Anti-proliferation | LNCaP, DU145, PC3 (Prostate Cancer) | 1 µM - 10 µM | 24 - 96 hours | [11][12] |
| Apoptosis Induction | DU145, PC3 (Prostate Cancer) | 0.1 µM - 10 µM | 8 - 24 hours | [9][10] |
| Inhibition of Degranulation | RBL-2H3 (Mast Cells) | Dose-dependent (specific values not stated) | 30 minutes pre-treatment | [4] |
| Inhibition of NO Production | LPS-stimulated Macrophages | Concentration-dependent | Not specified | [3][4] |
| Inhibition of Adipogenesis | 3T3-L1 | Dose-dependent | Not specified | [2] |
| Inhibition of Lipid Accumulation | HepG2 | Dose-dependent | Not specified | [3][14] |
Experimental Protocols
The following are generalized protocols based on methodologies from published studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol: Cell Viability / Cytotoxicity Assay (MTT-based)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control medium containing the highest concentration of DMSO used in the treatments.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound, vehicle control, or medium only (blank).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). Studies on prostate cancer cells have shown significant effects between 24 and 96 hours.[11][12]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm if desired).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family) following this compound treatment.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle for the specified time (e.g., 12-24 hours).[12]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin. This compound treatment is expected to decrease levels of procaspases and increase cleaved forms of caspases and PARP.[9][11]
References
- 1. Buy this compound | 70238-51-6 [smolecule.com]
- 2. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. This compound | C19H26O3S | CID 16219858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits lipid accumulation in oleic acid-induced HepG2 cells through activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Petasin potently inhibits mitochondrial complex I–based metabolism that supports tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path of a Natural Compound: In Vivo Imaging Techniques for Tracking S-Petasin Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Petasin, a sesquiterpene ester isolated from plants of the Petasites genus, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its anti-inflammatory, anti-allergic, and anti-cancer properties.[1][2][3][4] The therapeutic potential of this compound is linked to its modulation of several key signaling pathways, including the inhibition of phosphodiesterases PDE3 and PDE4, and the activation of the p53 and AMPK signaling pathways.[1][5][6][7] To advance the preclinical and clinical development of this compound, a thorough understanding of its in vivo pharmacokinetics and biodistribution is paramount. In vivo imaging techniques offer a powerful, non-invasive approach to track the spatiotemporal distribution of this compound in real-time, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement in relevant tissues.
These application notes provide an overview of established in vivo imaging modalities and detailed protocols that can be adapted for tracking the distribution of this compound. Given the current absence of published in vivo imaging studies specifically for this compound, the following protocols are proposed based on established methodologies for other small molecules and similar natural compounds.
Key Signaling Pathways of this compound
Understanding the molecular mechanisms of this compound is crucial for interpreting its biodistribution in the context of its therapeutic effects. The following diagrams illustrate two of the key signaling pathways modulated by this compound.
In Vivo Imaging Modalities for this compound
The selection of an appropriate in vivo imaging modality is contingent on the specific research question, desired sensitivity, spatial resolution, and the feasibility of labeling this compound without significantly altering its physicochemical properties and biological activity.
1. Positron Emission Tomography (PET) PET offers exceptional sensitivity and quantitative accuracy, making it the gold standard for whole-body biodistribution and pharmacokinetic studies of small molecules. This technique requires the labeling of this compound with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18).
2. Single-Photon Emission Computed Tomography (SPECT) Similar to PET, SPECT is a nuclear imaging technique that provides quantitative data on the distribution of radiolabeled compounds. It typically uses longer-lived isotopes (e.g., Technetium-99m, Indium-111) which can be advantageous for studying slower biological processes.
3. Fluorescence Imaging This modality offers high spatial resolution and is well-suited for visualizing the distribution of this compound at the cellular and subcellular level in superficial tissues or through surgically implanted optical windows. It requires the conjugation of a fluorescent dye to the this compound molecule.
4. Quantitative Whole-Body Autoradiography (QWBA) While an ex vivo technique, QWBA is a powerful tool for obtaining high-resolution, quantitative data on the distribution of radiolabeled compounds throughout the entire body of an animal at specific time points.[6][8][9][10][11] It provides a comprehensive anatomical context for drug distribution.
Quantitative Data Presentation
As there is no publicly available in vivo biodistribution data for this compound, the following table presents data for a structurally related sesquiterpene, alpha-humulene , to provide a representative example of expected tissue distribution for this class of compounds in mice.
Table 1: Tissue Distribution of Alpha-Humulene in Mice 0.5 Hours After Oral Administration (150 mg/kg)
| Organ | Concentration (µg/g of tissue) |
| Liver | 12.5 ± 2.1 |
| Kidneys | 8.7 ± 1.5 |
| Heart | 5.4 ± 0.9 |
| Lungs | 4.8 ± 0.8 |
| Spleen | 3.2 ± 0.6 |
| Brain | 1.9 ± 0.4 |
Data adapted from Chaves et al., Planta Med, 2008.[5] This data is for alpha-humulene and should be considered as a potential, not definitive, representation for this compound.
Experimental Protocols
The following are detailed, proposed protocols for labeling and in vivo imaging of this compound. These protocols are based on established methods for other small molecules and should be optimized for this compound specifically.
Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging
Objective: To synthesize [¹¹C]this compound for in vivo PET imaging to study its whole-body biodistribution and pharmacokinetics.
Workflow Diagram:
Materials:
-
This compound precursor (e.g., a desmethyl analog suitable for methylation)
-
[¹¹C]CO₂ produced from a cyclotron
-
Reagents for converting [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Automated radiosynthesis module
-
HPLC system for purification
-
Quality control instrumentation (e.g., radio-TLC, radio-HPLC)
-
Sterile, pyrogen-free saline for injection
-
Animal model (e.g., healthy mice or a disease model)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Radiosynthesis of [¹¹C]this compound: a. Produce [¹¹C]CO₂ using a medical cyclotron. b. Convert [¹¹C]CO₂ to a reactive methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate using an automated synthesis module. c. React the [¹¹C]methylating agent with the this compound precursor in a suitable solvent. Optimize reaction conditions (temperature, time, precursor concentration) to maximize radiochemical yield. d. Purify the resulting [¹¹C]this compound using preparative HPLC. e. Formulate the purified [¹¹C]this compound in sterile saline for injection. f. Perform quality control tests to determine radiochemical purity, specific activity, and absence of chemical impurities and residual solvents.
-
In Vivo PET/CT Imaging: a. Anesthetize the animal (e.g., with 1-2% isoflurane). b. Place a catheter in the lateral tail vein for intravenous injection. c. Position the animal on the bed of the PET/CT scanner. d. Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq) via the tail vein catheter. e. Immediately begin a dynamic PET scan for 60-90 minutes to acquire pharmacokinetic data. Alternatively, perform static scans at specific time points post-injection. f. Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
Data Analysis: a. Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). b. Co-register the PET and CT images. c. Draw regions of interest (ROIs) over various organs and tissues on the co-registered images to generate time-activity curves. d. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
Protocol 2: Fluorescent Labeling of this compound for In Vivo Optical Imaging
Objective: To synthesize a fluorescently labeled this compound derivative for in vivo fluorescence imaging to visualize its distribution in superficial tissues or in specific organs using intravital microscopy.
Workflow Diagram:
Materials:
-
This compound or a derivative with a suitable functional group (e.g., amine, thiol, or alkyne) for conjugation.
-
A near-infrared (NIR) fluorescent dye with a reactive moiety (e.g., NHS-ester for amines, maleimide for thiols).
-
Reaction solvents and buffers.
-
HPLC system for purification.
-
Mass spectrometer and NMR for characterization.
-
Animal model (e.g., mice with subcutaneous tumors or a cranial window).
-
In vivo fluorescence imaging system (e.g., IVIS) or a confocal/multiphoton microscope.
Procedure:
-
Synthesis of Fluorescent this compound: a. If this compound does not have a suitable functional group for labeling, synthesize a derivative that incorporates one without disrupting its biological activity. This may involve multi-step organic synthesis. b. Dissolve the this compound derivative and the reactive fluorescent dye in an appropriate solvent (e.g., DMSO or DMF). c. Add a base (e.g., triethylamine) if necessary to facilitate the reaction. d. Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS. e. Purify the fluorescently labeled this compound by HPLC. f. Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
In Vivo Fluorescence Imaging: a. Prepare the animal model. For whole-body imaging, no specific preparation other than anesthesia is required. For high-resolution imaging of specific organs, surgical procedures like the implantation of a cranial or dorsal skinfold window may be necessary. b. Anesthetize the animal. c. Inject the fluorescently labeled this compound intravenously. The dose will depend on the brightness of the fluorophore and the sensitivity of the imaging system. d. Place the animal in the in vivo fluorescence imaging system. e. Acquire images at various time points to track the distribution of the fluorescent signal. Use appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: a. For whole-body imaging, draw regions of interest over different organs and quantify the average radiant efficiency. b. For microscopy, analyze the images to determine the localization of the fluorescent signal at the cellular or subcellular level.
Conclusion
The application of in vivo imaging techniques to study the biodistribution of this compound holds immense potential to accelerate its development as a therapeutic agent. While direct imaging data for this compound is not yet available, the protocols outlined in these application notes provide a solid framework for initiating such studies. By adapting established methods for small molecule imaging, researchers can gain critical insights into the pharmacokinetic and pharmacodynamic properties of this compound, ultimately facilitating its translation from the laboratory to the clinic. Careful validation of labeled this compound derivatives will be crucial to ensure that the modification does not alter the inherent biological activity of the parent compound.
References
- 1. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qps.com [qps.com]
- 7. benchchem.com [benchchem.com]
- 8. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qps.com [qps.com]
Troubleshooting & Optimization
Technical Support Center: S-Petasin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of S-Petasin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is a potent organic solvent capable of dissolving many hydrophobic compounds.[1] this compound has demonstrated good solubility in DMSO, reaching concentrations as high as 24 mg/mL.[1][2] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be further diluted to the final desired concentration in the aqueous cell culture medium.
Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: this compound has limited aqueous solubility, with maximum achievable concentrations in biological systems typically not exceeding 300 µM.[1][3] Ensure your final experimental concentration is below this limit.
-
Optimize the Dilution Method: Instead of adding a large volume of a low-concentration stock, prepare a high-concentration stock in 100% DMSO. This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration and reducing the chances of precipitation.
-
Use a Co-solvent: Consider using a co-solvent in your final dilution. While DMSO is the primary solvent for the stock, a small percentage of other organic solvents or surfactants might help maintain solubility in the aqueous medium.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Ensure Rapid Mixing: Add the stock solution dropwise to the culture medium while gently swirling to ensure immediate and thorough mixing.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: Are there alternative solvents to DMSO for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the volume of 100% DMSO. - Gently warm the solution in a 37°C water bath. - Vortex the solution for an extended period. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous medium. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound in the medium.[1][3] - Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. |
| The cell culture medium becomes cloudy over time after adding this compound. | Slow precipitation of the compound or interaction with media components. | - Decrease the final concentration of this compound. - Consider using a serum-free medium for the duration of the treatment, as serum proteins can sometimes interact with compounds. |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation. | - Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. - Visually inspect for any signs of precipitation before each use. |
| Vehicle control (DMSO) shows cellular toxicity. | The final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration by preparing a more concentrated stock solution of this compound. - Perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your cells. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 24 mg/mL[1][2] | Recommended for preparing high-concentration stock solutions. |
| Aqueous Systems (e.g., Cell Culture Media) | < 300 µM[1][3] | The maximum achievable concentration in biological assays is limited by its poor water solubility. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for cell-based experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: ~334.47 g/mol ).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution can be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for Cell Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture wells. Remember to account for the final volume in each well.
-
Crucially, ensure the final DMSO concentration remains below the cytotoxic level for your cells (typically <0.5%).
-
Add the calculated volume of the this compound stock solution dropwise into the pre-warmed medium while gently swirling. This ensures rapid and even dispersion.
-
Immediately add the this compound-containing medium to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equivalent volume of cell culture medium as used for your highest this compound concentration. This control is essential to differentiate the effects of this compound from any effects of the solvent.
-
Visualizations
Experimental Workflow for this compound Solubility and Cell Treatment
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Key Signaling Pathways Modulated by this compound
Caption: Overview of key signaling pathways modulated by this compound.
References
S-Petasin in Cell Culture: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Petasin in cell culture. The information addresses common stability and handling issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound is a sesquiterpene ester naturally found in plants of the Petasites genus.[1] Its primary mechanisms of action include the inhibition of phosphodiesterase 3 and 4 (PDE3/4), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[2] This increase in cAMP activates Protein Kinase A (PKA) and can influence calcium signaling, resulting in smooth muscle relaxation.[2] this compound has also been reported to inhibit the PPAR-γ and Akt/mTOR signaling pathways.[3][4]
Q2: What are the main challenges when working with this compound in cell culture?
A2: The primary challenges with this compound are related to its chemical properties. As a lipophilic compound, it has low aqueous solubility, which can lead to precipitation in cell culture media.[1] Furthermore, as a sesquiterpene lactone, it may be prone to degradation and isomerization under certain conditions.[[“]]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, sterile organic solvent such as dimethyl sulfoxide (DMSO).[6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Q4: What is the stability of this compound in cell culture media?
A4: There is limited specific quantitative data on the half-life of this compound in cell culture media under normal incubation conditions (37°C, 5% CO2). The stability of a compound in media is distinct from its biological half-life and should be determined experimentally in your specific system.[6] Sesquiterpene lactones can be sensitive to heat, pH, and light, and may degrade over time in aqueous solutions.[7][8]
Q5: Can this compound isomerize in solution?
A5: Yes, there is evidence that petasins, including this compound, can isomerize. For instance, petasin and neopetasin can isomerize to isopetasin.[[“]] The rate of isomerization can be influenced by the composition of the solution, with substances like fatty acids potentially acting as destabilizers.[[“]]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition of this compound to Cell Culture Media
Question: I've diluted my this compound stock solution into my cell culture medium, and I observe a precipitate. What could be the cause and how can I resolve this?
Answer:
This is a common issue for lipophilic compounds like this compound.[1] The precipitate is likely the compound crashing out of the aqueous solution. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) in your culture medium is low, typically below 0.5%, as many cell lines can tolerate this level. However, for sensitive cell lines, a concentration below 0.1% may be necessary.[9]
-
Dilution Technique:
-
Pre-warm your cell culture medium to 37°C before adding the this compound solution.[9]
-
Instead of pipetting the stock solution directly into the bulk medium, add it dropwise while gently swirling or vortexing the medium. This gradual dilution helps prevent a rapid change in polarity that causes precipitation.[9]
-
-
Reduce Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the culture medium. Perform a serial dilution to test a lower final concentration.
-
Use a Solubilizing Agent:
-
Co-solvents and Surfactants: Consider using a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to improve solubility. It is crucial to first perform a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.[9]
-
Protein Carrier: For certain lipophilic compounds, pre-complexing them with fatty acid-free bovine serum albumin (BSA) can enhance their stability and delivery in the culture medium.[9]
-
Issue 2: Higher-than-Expected Cytotoxicity or Altered Cell Morphology
Question: After treating my cells with this compound, I'm observing significant cell death or unusual morphology, even at low concentrations. What could be the reason?
Answer:
Unexpected cytotoxicity can be due to the inherent activity of the compound, solvent toxicity, or degradation of the compound.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[9]
-
Action: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments. If the vehicle control also shows toxicity, you need to reduce the final solvent concentration.[10]
-
-
Compound Instability: this compound may degrade in the cell culture medium over the course of your experiment, and its degradation products could be more toxic than the parent compound.[11]
-
Action: Consider the duration of your experiment. For longer incubation times, you may need to replenish the medium with freshly diluted this compound at regular intervals. It is advisable to experimentally determine the stability of this compound in your media (see Experimental Protocol section).
-
-
Dose-Response: The observed toxicity might be the actual biological effect of this compound.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations to determine its half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your specific cell line and experimental endpoint.
-
This compound Properties and Handling Summary
| Property | Description | Reference |
| Molecular Formula | C19H26O3S | [12] |
| Molecular Weight | 334.47 g/mol | [12] |
| Appearance | Colorless, lipophilic solid | [12] |
| Solubility | Low, pH-independent aqueous solubility | [1] |
| Recommended Solvent | DMSO | [6] |
| Stock Solution Storage | -20°C or -80°C, protected from light, in aliquots | [6] |
| Potential Instabilities | Isomerization, degradation (sensitive to heat, pH, light) | [[“]][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
This protocol provides a general guideline for preparing this compound solutions for treating cells in culture.
Materials:
-
This compound powder
-
High-quality, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a 10 mM concentration. Ensure the compound is fully dissolved. Gentle warming in a 37°C water bath and vortexing may be necessary.[9]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
-
Prepare Final Working Solutions:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the this compound stock or intermediate dilution dropwise to the pre-warmed medium while gently swirling.[9]
-
Ensure the final DMSO concentration is at a non-toxic level for your cell line (e.g., ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Experimental Workflow to Determine this compound Stability in Cell Culture Media
This workflow describes how to assess the stability of this compound in your specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture medium at different time points under standard culture conditions.
Procedure:
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).
-
Prepare a "time zero" sample by immediately taking an aliquot of the freshly prepared medium containing this compound. Store this sample at -80°C until analysis.
-
-
Incubation:
-
Place the remaining medium containing this compound in a sterile flask or plate in a cell culture incubator (37°C, 5% CO2) without cells.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium.
-
Immediately store the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7]
-
Include the "time zero" sample in your analysis as a reference.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of this compound in your cell culture medium by fitting the data to an appropriate decay model (e.g., first-order decay).
-
Caption: Experimental workflow for determining this compound stability.
This compound Signaling Pathways
Below are diagrams of key signaling pathways modulated by this compound.
Caption: this compound inhibits PDE4, increasing cAMP levels.
Caption: this compound inhibits the PPAR-γ signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
Caption: Petasin inhibits the Akt/mTOR signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of petasin on human colon carcinoma cells mediated by inactivation of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS | CHIMIA [chimia.ch]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Calcium signaling - Wikipedia [en.wikipedia.org]
- 11. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing S-Petasin Dosage for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing S-petasin in in vivo experiments, this technical support center provides troubleshooting guidance and frequently asked questions to ensure optimal experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in a mouse model of allergic asthma?
A recommended starting dose for this compound in a murine model of ovalbumin-induced airway hyperresponsiveness is between 10 to 30 μmol/kg, administered subcutaneously.[1] Another study on an ovalbumin-induced asthma model in mice used a dose of 1 mg/kg administered intraperitoneally.[2]
2. What is a suitable vehicle for dissolving this compound for in vivo administration?
A commonly used vehicle for subcutaneous injection of this compound is a mixture of alcohol, DMSO, 30% HPβCD (hydroxypropyl-β-cyclodextrin), and saline in a ratio of 0.5:0.5:1:8 (v/v/v/v).[1] For intraperitoneal administration, this compound can be dissolved in PBS.[2]
3. What are the known mechanisms of action for this compound?
The primary mechanism of action for this compound is the inhibition of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has anti-inflammatory and bronchodilatory effects.[1] Other reported mechanisms include the activation of the p53 pathway, inhibition of the PPAR-γ pathway, and interaction with TRPA1 and TRPV1 channels.[3][4][5]
4. Are there any known side effects of this compound in animal models?
One study in rats indicated that an intravenous injection of this compound at a dose of 10 microg/kg decreased both basal and ACTH-induced plasma corticosterone concentrations, suggesting an effect on the endocrine system.[6] At higher doses used to explore emetic potential (up to 100 μmol/kg, s.c.), this compound did not significantly prolong anesthesia duration, a characteristic sometimes associated with PDE4 inhibitors that can induce nausea and vomiting.[1]
Troubleshooting Guide
Issue: Poor solubility of this compound.
-
Solution: this compound has low aqueous solubility. The use of a vehicle containing a mixture of alcohol, DMSO, and a cyclodextrin (like 30% HPβCD) in saline can improve its solubility for subcutaneous administration.[1] For intraperitoneal injections, dissolving in PBS has been reported.[2] It is crucial to ensure the this compound is fully dissolved before administration to avoid inaccurate dosing and potential injection site reactions.
Issue: Inconsistent or unexpected experimental results.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.
-
Dose-Response: If the expected effect is not observed, consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of a compound. The majority of in vivo studies with this compound for asthma models have utilized subcutaneous or intraperitoneal injections.[1][2]
-
Timing of Administration: The timing of this compound administration relative to the experimental challenge is critical. In the ovalbumin-induced asthma model, this compound has been administered 1 hour before the challenge.[2]
-
Issue: Potential for off-target effects.
-
Solution: Be aware of the multiple known and potential signaling pathways affected by this compound, including PDE3/4, p53, PPAR-γ, and TRPA1/TRPV1.[1][3][4][5] If your experimental model involves these pathways, consider including additional controls or assays to investigate potential off-target effects. For example, when studying its anti-inflammatory effects, it may be pertinent to also assess markers related to apoptosis or metabolic regulation.
Data Presentation: this compound In Vivo Dosages and Effects
| Animal Model | Species | Administration Route | Dosage | Vehicle | Observed Effects | Reference |
| Ovalbumin-Induced Airway Hyperresponsiveness | Mouse (BALB/c) | Subcutaneous (s.c.) | 10-30 μmol/kg | Alcohol:DMSO:30% HPβCD:Saline (0.5:0.5:1:8) | Attenuated airway hyperresponsiveness, suppressed inflammatory cells and cytokines in BALF. | [1] |
| Ovalbumin-Induced Asthma | Mouse (BALB/c) | Intraperitoneal (i.p.) | 1 mg/kg | PBS | Inhibited the accumulation of eosinophils, macrophages, and lymphocytes in BALF. | [2] |
| Lipopolysaccharide-Induced Peritonitis | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes. | [2][7] |
| Endocrine Effects | Rat | Intravenous (i.v.) | 10 µg/kg | Not specified | Decreased basal and ACTH-induced plasma corticosterone concentration. | [6] |
Experimental Protocols
Key Experiment: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol is based on the methodology described by Shih et al., 2015 and Lee et al., 2015.[1][2]
1. Sensitization:
- On days 0 and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 μg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 0.2 mL of saline.
2. This compound Administration:
- Prepare this compound in the appropriate vehicle (e.g., for subcutaneous injection: alcohol:DMSO:30% HPβCD:saline at a 0.5:0.5:1:8 ratio).
- Administer the desired dose of this compound (e.g., 10-30 μmol/kg) via subcutaneous injection one hour prior to each OVA challenge.
- The control group should receive an equivalent volume of the vehicle.
3. Ovalbumin Challenge:
- On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes.
4. Assessment of Airway Hyperresponsiveness (AHR):
- 48 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
- Expose mice to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (e.g., 3.125 to 50 mg/mL).
- Record the enhanced pause (Penh) values.
5. Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF):
- Immediately after AHR measurement, euthanize the mice.
- Cannulate the trachea and lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
- Centrifuge the BALF and collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IFN-γ).
- Resuspend the cell pellet and perform total and differential cell counts (e.g., macrophages, eosinophils, lymphocytes, neutrophils) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
6. Serum Analysis:
- Collect blood via cardiac puncture at the time of sacrifice.
- Separate the serum to measure OVA-specific IgE and IgG2a levels by ELISA.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on corticosterone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of this compound on disease models of asthma and peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting S-Petasin assay reproducibility
Welcome to the technical support center for S-Petasin assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a sesquiterpene isolated from Petasites japonicus. Its primary mechanisms of action include the inhibition of phosphodiesterase (PDE) 3 and 4, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[1][2] This increase in cAMP activates protein kinase A (PKA), resulting in the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum, ultimately leading to smooth muscle relaxation.[1][2] this compound has also been reported to inhibit voltage-dependent calcium channels.[1][2] Additionally, it can activate the p53 signaling pathway, inducing apoptosis and inhibiting cell migration in certain cancer cells, and activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism.[3][4][5][6]
Q2: What are some common assays used to study the effects of this compound?
Common assays to investigate the bioactivity of this compound include:
-
Enzyme activity assays: To measure the inhibition of phosphodiesterases (PDE3 and PDE4).[1]
-
Cell viability and proliferation assays: Such as MTT or crystal violet staining to assess the cytotoxic effects on cell lines.[3]
-
Apoptosis assays: Including flow cytometry and Western blot for apoptosis-related proteins (e.g., Bcl-2, Bax).[3]
-
Cell migration and invasion assays: Such as wound healing and transwell assays.[3]
-
Western blotting: To analyze the expression and phosphorylation of proteins in signaling pathways like p53 and AMPK.[3][4]
-
Calcium flux assays: To measure changes in intracellular calcium concentrations.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify levels of cytokines or other proteins affected by this compound treatment.[7][8]
Q3: What are the key considerations for preparing this compound for in vitro experiments?
This compound is a lipophilic compound. For in vitro cell-based assays, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[8] It is crucial to then dilute the stock solution in the cell culture medium to the final working concentration. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Inconsistent or Non-Reproducible Results
Problem: High variability between replicate wells or between experiments.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells simultaneously to ensure consistency. When pipetting small volumes, do so carefully and consistently.[9][10][11] |
| Inconsistent Incubation Times | Time each step of the assay precisely for all plates and experiments. Use a timer to ensure consistent incubation periods.[9] |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the required temperature before starting the assay. Avoid placing plates in areas with temperature drafts.[10][11] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variable results.[12] |
| Reagent Variability | Use reagents from the same lot for a set of experiments. If using a new lot, perform a validation experiment to ensure consistency.[9][13] |
| Improper Mixing | Ensure thorough mixing of this compound dilutions and other reagents before adding them to the wells.[9] |
Weak or No Signal
Problem: The expected biological effect of this compound is not observed or is very weak.
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the purity and integrity of the this compound compound. If possible, confirm its activity using a well-established positive control assay. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.[14] |
| Incorrect Assay Timing | Optimize the incubation time with this compound. The effect may be time-dependent. |
| Low Protein Concentration (Western Blot) | Increase the amount of protein loaded per well. Use a positive control lysate known to express the target protein.[14] |
| Low Antibody Concentration (Western Blot/ELISA) | Increase the concentration of the primary antibody and/or the secondary antibody.[14][15] |
| Insufficient Exposure Time (Western Blot) | Increase the exposure time during signal detection.[15][16] |
High Background Signal
Problem: High background noise in control wells, making it difficult to interpret the results.
| Possible Cause | Recommended Solution |
| Insufficient Blocking (Western Blot/ELISA) | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or non-fat milk).[14][15] |
| Excessive Antibody Concentration (Western Blot/ELISA) | Reduce the concentration of the primary and/or secondary antibody.[14][15] |
| Inadequate Washing | Increase the number and duration of washing steps to effectively remove unbound antibodies.[14][17] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[16][17] |
| Autofluorescence (Fluorescence Assays) | Use phenol red-free medium to reduce background fluorescence. If possible, use red-shifted fluorescent dyes.[12] |
Cell Culture Issues
Problem: Poor cell health, contamination, or inconsistent growth affecting assay results.
| Possible Cause | Recommended Solution |
| Microbial Contamination (Bacteria, Yeast, Mold) | Immediately discard contaminated cultures. Thoroughly disinfect the incubator, biosafety cabinet, and all equipment. Review and reinforce aseptic techniques.[18][19][20][21] |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination using PCR or a specific detection kit. |
| Cell Line Misidentification | Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[22] |
| High Cell Passage Number | Use cells with a low passage number, as high passage numbers can lead to phenotypic and genotypic changes.[23] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay System | Reported IC50 / Ki | Reference |
| Phosphodiesterase 3 (PDE3) | Enzyme activity assay | Ki: 25.3 µM | [1] |
| Phosphodiesterase 4 (PDE4) | Enzyme activity assay | Ki: 18.1 µM | [1] |
Table 2: Effects of this compound on Inflammatory Cells in vivo
| Treatment | Total Inflammatory Cells | Lymphocytes | Neutrophils | Eosinophils | Macrophages |
| Control (Sensitized) | Increased | Increased | Increased | Increased | Increased |
| This compound (10 µmol/kg) | Suppressed | No significant effect | Suppressed | Suppressed | No effect |
| This compound (30 µmol/kg) | Suppressed | Suppressed | Suppressed | Suppressed | No effect |
| Data from a study on ovalbumin-induced airway hyperresponsiveness in mice.[1] |
Experimental Protocols
1. Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on PDE3 and PDE4 activity.
-
Reagents: PDE3 and PDE4 enzymes, cAMP, 5'-nucleotidase, and a phosphate detection reagent.
-
Procedure: a. Prepare a reaction mixture containing the respective PDE enzyme and varying concentrations of this compound. b. Initiate the reaction by adding cAMP. c. Incubate at the optimal temperature for a defined period. d. Stop the reaction and add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate. e. Quantify the amount of inorganic phosphate using a suitable detection method (e.g., colorimetric assay).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.[1]
2. Cell Viability (MTT) Assay
This protocol outlines the steps to evaluate the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
3. Western Blot Analysis for Signaling Proteins
This protocol details the investigation of this compound's effect on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with this compound, then lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate enzyme-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. imrpress.com [imrpress.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. selectscience.net [selectscience.net]
- 13. cusabio.com [cusabio.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 17. cygnustechnologies.com [cygnustechnologies.com]
- 18. corning.com [corning.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. google.com [google.com]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Potential off-target effects of S-Petasin in cellular models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving S-Petasin, focusing on its potential off-target effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-established molecular targets of this compound?
This compound is primarily characterized as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), with IC50 values of 25.5 µM and 17.5 µM, respectively[1][2]. Its mechanism of action also includes the blockage of voltage-dependent calcium channels (VDCCs)[1][2]. The inhibition of PDE3/4 leads to an increase in intracellular cyclic AMP (cAMP), while the blockage of VDCCs contributes to a decrease in intracellular calcium concentration[1][2]. These actions are linked to its anti-inflammatory, immunoregulatory, and smooth muscle relaxant effects[1][2].
Q2: Beyond PDE and calcium channel inhibition, what are the major off-target effects reported for this compound in cellular models?
Several significant off-target effects have been identified that researchers should be aware of:
-
Mitochondrial Respiration: Petasin is a highly potent inhibitor of the mitochondrial electron transport chain complex I (ETCC1)[3][4][5]. This action can lead to ATP depletion, activation of AMP-activated protein kinase (AMPK), and subsequent metabolic reprogramming[3][5].
-
Cytotoxicity and Apoptosis Induction: this compound exhibits cytotoxic effects across a broad range of cancer cell lines, including prostate and melanoma[6][7][8]. This is often mediated by the intrinsic apoptosis pathway, involving the release of cytochrome c from mitochondria and the activation of caspases[9][10][11].
-
Steroidogenesis Inhibition: In specific cell models like rat zona fasciculata-reticularis cells, this compound can inhibit corticosterone release by decreasing cAMP formation and reducing the activity of key steroidogenic enzymes such as P450scc and 11β-hydroxylase[12][13].
-
Metabolic Regulation: this compound has been shown to inhibit adipogenesis in 3T3-L1 pre-adipocytes by downregulating the PPAR-γ signaling pathway[14].
Troubleshooting Guide
Problem: I'm observing significant cytotoxicity at concentrations where I only expect to see PDE inhibition. What could be the cause?
Answer: If you observe unexpected cell death at low micromolar concentrations (e.g., 1-10 µM), it is likely due to an off-target effect rather than its canonical PDE inhibition. The most probable cause is the potent inhibition of mitochondrial electron transport chain complex I (ETCC1)[3][4].
-
Explanation: Petasin's inhibitory effect on ETCC1 is significantly more potent than its effect on PDEs, with an IC50 value of approximately 3.55 µM[3]. This inhibition disrupts the mitochondrial respiratory chain, leading to a severe depletion of cellular ATP, cell cycle arrest, and ultimately, necrotic cell death in many tumor cell types[3][15]. This effect is often more pronounced in cancer cells, with negligible cytotoxicity observed in many non-tumor cell lines[3][4][16].
-
Troubleshooting Steps:
-
Confirm the Effect: Run a dose-response curve for cytotoxicity using a sensitive assay like MTT or trypan blue exclusion to determine the precise IC50 in your cell line[6][7].
-
Assess Mitochondrial Health: Measure the mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1). A decrease in potential is a strong indicator of mitochondrial dysfunction[3].
-
Measure ATP Levels: Quantify total cellular ATP. A significant drop in ATP levels following this compound treatment would support the hypothesis of ETCC1 inhibition[3].
-
Problem: My cells show signs of metabolic stress (e.g., altered glucose uptake, lactate production) after this compound treatment. Is this an expected off-target effect?
Answer: Yes, this is a known consequence of this compound's off-target activity on mitochondria. The inhibition of ETCC1 by this compound forces a metabolic shift.
-
Explanation: By inhibiting mitochondrial respiration, this compound activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[5]. This activation is a response to an increased intracellular AMP/ATP ratio[5]. Activated AMPK promotes a switch to glycolysis to compensate for the loss of mitochondrial ATP production. This results in increased glucose uptake and lactate production, a phenomenon similar to the Warburg effect seen in cancer cells[3].
-
Troubleshooting Steps:
-
Check AMPK Activation: Use Western blot to check for the phosphorylation of AMPKα at Threonine 172, which is a marker of its activation.
-
Analyze Metabolic Flux: Use a metabolic analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This compound treatment should lead to a sharp decrease in OCR and a compensatory increase in ECAR.
-
Assess Glucose Dependence: Culture the cells in glucose-free media. If the cytotoxicity of this compound is exacerbated, it confirms that the cells have become critically dependent on glycolysis for survival due to mitochondrial inhibition[3].
-
Problem: I'm observing unexpected anti-proliferative or pro-apoptotic effects that don't seem related to metabolic collapse. What other off-target pathways might be involved?
Answer: this compound can induce apoptosis through several pathways that are independent of, but often related to, mitochondrial stress.
-
Explanation: In various cancer cell lines, this compound and its isomers induce apoptosis by triggering the mitochondria-mediated intrinsic pathway[10]. This involves increasing mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol[9][10]. Cytosolic cytochrome c then activates a caspase cascade (caspase-9 and caspase-3), resulting in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) and programmed cell death[6][9]. Additionally, in melanoma cells, this compound has been shown to activate the p53 signaling pathway, which can also promote apoptosis and inhibit cell migration[8].
-
Troubleshooting Steps:
-
Probe for Apoptosis Markers: Use Western blotting to detect the cleavage of Caspase-3 and PARP. A positive result is a hallmark of apoptosis.
-
Analyze Bcl-2 Family Proteins: Examine the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound may alter the Bcl-2/Bax ratio to favor apoptosis[10].
-
Assess p53 Activation: If your cell model has functional p53, check for an increase in p53 protein levels or the expression of its target genes (e.g., p21, PUMA) after treatment[8].
-
Quantitative Data Summary
Table 1: Known Target and Off-Target IC50 Values for this compound
| Target | Effect | IC50 Value | Cell/System Context | Reference |
|---|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | Inhibition | 17.5 µM | Enzyme Assay | [1][2] |
| Phosphodiesterase 3 (PDE3) | Inhibition | 25.5 µM | Enzyme Assay | [1][2] |
| Mitochondrial ETCC1 | Inhibition | 3.55 µM | Isolated Bovine Heart Mitochondria |[3] |
Table 2: Summary of Observed Cytotoxic/Anti-Proliferative Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Observation | Reference |
|---|---|---|---|---|
| LNCaP | Human Prostate Cancer | 1 - 10 µM | Significant reduction in cell number | [6][7] |
| DU145 | Human Prostate Cancer | 1 - 10 µM | Significant reduction in cell number | [6][7] |
| PC3 | Human Prostate Cancer | 1 - 10 µM | Significant reduction in cell number | [6][7] |
| B16F10 | Mouse Melanoma | ~3 µM | Induces cell cycle arrest and apoptosis | [3][8] |
| A375 | Human Melanoma | Not specified | Induces apoptosis and inhibits migration |[8] |
Experimental Protocols
Protocol 1: Assessing Cell Viability via MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect key proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target vs. key off-target pathways of this compound.
Caption: Experimental workflow for investigating unexpected cytotoxicity.
Caption: Troubleshooting logic for metabolic stress effects.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Petasin potently inhibits mitochondrial complex I–based metabolism that supports tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasin potently inhibits mitochondrial complex I-based metabolism that supports tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasin activates AMP-activated protein kinase and modulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of this compound and Iso-S-Petasin on the Proliferation of Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Effects of this compound on cyclic AMP production and enzyme activity of P450scc in rat zona fasciculata-reticularis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - Petasin potently inhibits mitochondrial complex I–based metabolism that supports tumor growth and metastasis [jci.org]
Technical Support Center: Enhancing S-Petasin Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low oral bioavailability of S-Petasin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a sesquiterpene ester found in plants of the Petasites genus, such as butterbur.[1] It has demonstrated various biological activities, including anti-inflammatory and vasodilatory effects. However, its therapeutic potential is often hindered by low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects. This variability can lead to inconsistent results in preclinical studies and challenges in dose selection.
Q2: What are the primary causes of this compound's low bioavailability?
The low bioavailability of this compound is likely attributable to a combination of factors:
-
Low Aqueous Solubility: this compound is a lipophilic compound, meaning it has poor solubility in water. This can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Evidence suggests that petasins undergo significant metabolism in both the intestinal wall and the liver after oral administration.[2] This "first-pass effect," mediated by enzymes such as the cytochrome P450 (CYP) family, can substantially reduce the amount of active this compound reaching the bloodstream.[3][4] Glucuronidation, a common phase II metabolic pathway, may also contribute to its rapid clearance.[5][6]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump drugs from inside the intestinal cells back into the gut lumen, thereby limiting their absorption.[2][7]
Q3: How can the bioavailability of this compound be improved in animal studies?
Several strategies can be employed to enhance the oral bioavailability of this compound. These approaches can be broadly categorized as:
-
Formulation-Based Strategies: Modifying the drug delivery system to improve solubility and absorption.
-
Co-administration Strategies: Administering this compound with other compounds that can inhibit its metabolism or efflux.
The following troubleshooting guides provide more detailed information on these strategies.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in pharmacokinetic studies.
This is a common issue stemming from this compound's poor solubility and potential for rapid metabolism.
Solution: Develop a Lipid-Based Nanoformulation.
Lipid-based formulations are an effective way to enhance the oral bioavailability of lipophilic drugs like this compound.[8][9][10][11][12] These formulations can improve solubility, protect the drug from degradation and metabolism in the gut, and facilitate lymphatic uptake, which bypasses the first-pass metabolism in the liver.[11]
Table 1: Comparison of Lipid-Based Nanoformulations for this compound
| Formulation Type | Composition | Advantages for this compound | Disadvantages |
| Nanoemulsions | Oil, surfactant, co-surfactant, and aqueous phase. | High drug loading capacity for lipophilic compounds; enhances solubilization. | Thermodynamically unstable; potential for droplet coalescence over time. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents.[13] | Forms a fine emulsion in the GI tract, increasing surface area for absorption. | Requires careful selection of excipients to ensure efficient self-emulsification. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix.[8] | Good physical stability; controlled release potential; protects this compound from chemical degradation. | Lower drug loading capacity compared to nanoemulsions; potential for drug expulsion during storage. |
| Nanostructured Lipid Carriers (NLCs) | A blend of solid and liquid lipids.[9] | Higher drug loading and reduced drug expulsion compared to SLNs; improved stability. | More complex manufacturing process than SLNs. |
Experimental Protocol: Preparation and Evaluation of this compound Loaded NLCs
-
Preparation of NLCs:
-
Melt the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., oleic acid) at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve this compound in the molten lipid mixture.
-
Prepare a hot aqueous solution containing a surfactant (e.g., Tween 80).
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication to produce the nano-sized NLCs.
-
-
Characterization of NLCs:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading capacity by separating the free drug from the NLCs using ultracentrifugation and quantifying the this compound in the supernatant and pellet.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing in simulated gastric and intestinal fluids to compare the release profile of this compound from NLCs versus the unformulated compound.
-
-
Animal Pharmacokinetic Study:
-
Administer the this compound NLC formulation and a control suspension of unformulated this compound orally to rats or mice.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the NLC formulation.
-
dot
Caption: Workflow for the development and evaluation of this compound nanostructured lipid carriers (NLCs).
Problem 2: Suspected P-glycoprotein (P-gp) mediated efflux of this compound.
If formulation strategies alone do not sufficiently improve bioavailability, efflux by transporters like P-gp may be a significant barrier.
Solution 1: In Vitro Assessment of P-gp Efflux using Caco-2 Permeability Assay.
The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium that expresses P-gp and other transporters.[14][15] This assay can determine if this compound is a P-gp substrate.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
P-gp Inhibition: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify this compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 suggests that the compound is subject to active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
dot
References
- 1. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of in vitro glucuronidation and enzymatic transformation of paralytic shellfish toxins by healthy human liver microsomes fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation - Wikipedia [en.wikipedia.org]
- 7. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications [ouci.dntb.gov.ua]
- 13. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Overcoming limitations in S-Petasin extraction from plant material
Technical Support Center: S-Petasin Extraction
Welcome to the technical resource center for this compound extraction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common limitations in isolating this compound from Petasites plant material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Low this compound Yield | A. Inefficient Extraction: Suboptimal parameters are being used. | Optimize Parameters: Systematically adjust solvent concentration, solid-to-solvent ratio, temperature, and extraction time. For ethanolic extraction, an ethanol concentration of approximately 80% for about 2 hours has been shown to be effective[1]. Increase the solvent-to-solid ratio to enhance the concentration gradient and improve mass transfer. |
| B. Inadequate Cell Lysis: Plant cell walls are not sufficiently broken down to release this compound. | Improve Pre-treatment: Ensure the plant material (rhizomes or leaves) is thoroughly dried and ground to a fine, consistent particle size to maximize the surface area available for solvent contact. | |
| C. Inappropriate Method: The chosen extraction method (e.g., simple maceration) is not efficient enough. | Consider Advanced Techniques: Employ Ultrasound-Assisted Extraction (UAE) to enhance solvent penetration through acoustic cavitation or Supercritical Fluid Extraction (SFE) with CO₂ for higher selectivity and efficiency[2][3]. | |
| 2. High Levels of Impurities in Crude Extract | A. Non-Selective Solvent: The solvent is co-extracting a wide range of undesirable compounds (e.g., fatty acids, chlorophyll). | Use a More Selective Solvent: Hexane or supercritical CO₂ are more lipophilic and can be more selective for sesquiterpenes like this compound compared to broader solvents like methanol[4]. |
| B. Lack of Purification: The crude extract has not been refined. | Implement Purification Steps: Perform liquid-liquid extraction to partition this compound away from more polar or non-polar impurities. Follow with column chromatography for further refinement[5][6]. | |
| 3. This compound Degradation (Isomerization) | A. Presence of Destabilizers: Co-extracted fatty acids can promote the isomerization of petasin to the thermodynamically more stable, but less active, isopetasin. | Remove Fatty Acids: Treat the extract with a weakly alkaline ion exchanger or neutralize the fatty acids with a suitable base (e.g., dilute sodium hydroxide) followed by an aqueous wash to remove the resulting salts. |
| B. Improper Storage: Exposure to heat or suboptimal storage conditions accelerates isomerization. | Control Storage Conditions: Store extracts at low temperatures (e.g., -20°C) to slow down the conversion of petasin to isopetasin. | |
| 4. Contamination with Pyrrolizidine Alkaloids (PAs) | A. Contaminated Raw Material: The source Petasites plant material naturally contains toxic PAs. | Source Certified Material: Whenever possible, use raw plant material that is certified to be low in or free from PAs. |
| B. Ineffective Removal Process: The extraction or purification process does not adequately remove PAs. | Apply Acidic Treatment: PAs can be removed by treating the crude extract in an aqueous medium at a pH of ≤4[5][6]. Alternatively, supercritical CO₂ extraction at specific pressures and temperatures has been shown to yield extracts with very low PA content (e.g., <1 ppm)[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this compound extraction?
The primary challenges are threefold: achieving a high yield, preventing the isomerization of petasin into its less active form, isopetasin, and effectively removing toxic pyrrolizidine alkaloids (PAs) from the final extract[2][5].
Q2: Which solvent is best for this compound extraction?
The optimal solvent depends on the chosen method. For conventional solvent extraction, ethanol at a concentration of 70-80% is often used to balance polarity and efficiency[1]. For a more selective, lipophilic extraction that minimizes co-extraction of PAs, supercritical carbon dioxide (CO₂) is highly effective[2][3]. Low-boiling petroleum ether or hexane can also be used for high selectivity towards petasins[4].
Q3: How can I increase the purity of my this compound extract?
Purity is enhanced through a multi-step approach. Start with a selective extraction method like SFE. The crude extract should then be purified, often involving a liquid-liquid extraction step followed by column chromatography to isolate the petasin fraction[5]. Specific resins or acidic washes can be used to target and remove PAs[6].
Q4: What is petasin isomerization and how can I prevent it?
Petasin can spontaneously rearrange into its more stable isomer, isopetasin, which may have different biological activity[7]. This process is accelerated by the presence of co-extracted fatty acids. To prevent this, you can remove these fatty acids by passing the extract through a weakly alkaline ion exchanger or by neutralizing them with a base and washing with water. Storing the purified extract at low temperatures is also crucial.
Q5: Are there any "green" extraction techniques suitable for this compound?
Yes, Supercritical Fluid Extraction (SFE) using CO₂ is considered a green technology. CO₂ is non-toxic, non-flammable, and can be easily removed from the final product, leaving no solvent residue[8]. Ultrasound-Assisted Extraction (UAE) is also considered a green method as it can reduce solvent consumption and energy usage by shortening extraction times[9].
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and outcomes for different this compound extraction methods. Yields and purity can vary significantly based on the specific plant material (species, part used, cultivation) and precise experimental conditions.
| Extraction Method | Typical Solvent | Temperature | Time | Typical Extract Yield | Petasin Content in Extract | Key Advantages | Key Disadvantages |
| Maceration | 70-80% Ethanol | Room Temp. - 40°C | 2 - 24 hours | 3.5 - 4.5%[4] | Up to 60-75% (with purification)[4] | Simple, low-cost setup. | Time-consuming, lower efficiency, may co-extract impurities. |
| Ultrasound-Assisted Extraction (UAE) | 70-80% Ethanol | 40 - 60°C | 15 - 60 min | Higher than Maceration | N/A (Method enhances yield, not typically purity) | Reduced extraction time, increased yield, lower solvent use[9]. | Requires specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Carbon Dioxide (CO₂) | 32 - 40°C | 1 - 2.5 hours | ~2.6%[2] | ~40%[2] | High selectivity, no solvent residue, very low PA content[2]. | High initial equipment cost, requires high-pressure systems. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for obtaining purified this compound involves several key stages, from raw material preparation to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. DE10246884A1 - Butterbur extract with high content of the spasmolytic agent petasine and low content of pyrrolizidine alkaloids, obtained by extraction with densified carbon dioxide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CH660966A5 - Process for obtaining a petasites extract with high therapeutic activity from Petasites hybridus, with a content of from 60 to 75% petasin - Google Patents [patents.google.com]
- 5. imrpress.com [imrpress.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. scribd.com [scribd.com]
- 8. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 9. mdpi.com [mdpi.com]
Mitigating S-Petasin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of S-Petasin during storage and experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Q1: I am observing a loss of this compound potency in my samples over time. What are the likely causes?
A1: Loss of this compound potency during storage is primarily attributed to chemical degradation. The main degradation pathways include:
-
Isomerization: this compound can isomerize to iso-S-petasin. This process can be accelerated by the presence of destabilizing substances such as free fatty acids.[1]
-
Oxidation, Hydrolysis, and Thermolysis: Petasins, in general, are susceptible to degradation by oxidation, hydrolysis, and heat.[2][3]
-
Photodegradation: Exposure to light can also lead to the degradation of petasins.[2][3]
To troubleshoot, evaluate your storage conditions, including temperature, light exposure, and the composition of your formulation or solvent.
Q2: My this compound sample, stored in a standard solvent, shows significant degradation. How can I improve its stability in solution?
A2: The stability of this compound in solution is highly dependent on the solvent system and storage conditions. Consider the following:
-
Presence of Destabilizing Agents: Free fatty acids have been identified as promoting the isomerization of petasins.[1] If your sample is a plant extract, consider purification steps to remove these substances.
-
Use of Stabilizers: The addition of suitable stabilizers can slow down the isomerization process.[1] While specific stabilizers for pure this compound are not detailed in the search results, formulation studies for petasin-containing extracts have shown success with excipients like lecithin, soybean oil, and beeswax in softgel capsules.[2][3]
Q3: What are the recommended storage conditions for this compound and its formulations?
A3: To minimize degradation, this compound and its formulations should be stored under controlled conditions:
-
Temperature: For long-term storage, a standard condition is 25°C ± 2°C.[5] For heat-sensitive formulations, refrigerated storage (2°C to 8°C) may be necessary.[5]
-
Humidity: A relative humidity of 60% RH ± 5% RH is standard for long-term storage.[5]
-
Light: Protect this compound from light, as it is known to be photosensitive.[2][3][6] Use amber vials or store in the dark.
-
Inert Atmosphere: To prevent oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I detect and quantify this compound degradation?
A4: A stability-indicating analytical method is crucial for detecting and quantifying this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the analysis of petasins.[2][7][8] A validated HPLC method can separate this compound from its isomers and other degradation products.
-
Forced Degradation Studies: Performing forced degradation studies (stress testing) is essential for developing and validating a stability-indicating method.[9][10] This involves subjecting the this compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10]
Data Summary
The following table summarizes the key factors influencing this compound stability and the recommended mitigation strategies.
| Factor | Effect on this compound | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation.[2][3] | Store at controlled room temperature (25°C ± 2°C) or under refrigeration (2°C to 8°C).[5] |
| Light | Exposure to light can cause photodegradation.[2][3] | Store in light-protective containers (e.g., amber vials) and in the dark.[6] |
| pH | Can influence hydrolytic degradation. | Determine the optimal pH for stability through a pH-rate profile study. |
| Oxygen | Can lead to oxidative degradation.[2][3] | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Destabilizing Substances | Free fatty acids can promote isomerization to iso-S-petasin.[1] | Purify extracts to remove fatty acids; use high-purity solvents and excipients.[1] |
| Formulation | The choice of excipients can significantly impact stability. | Formulate with stabilizers. Softgel formulations with lecithin, soybean oil, and beeswax have shown good stability for petasins.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Perform peak purity analysis to ensure that the this compound peak is free from co-eluting degradation products, thus validating the method as stability-indicating.
-
Protocol 2: HPLC Method for this compound and its Degradation Products
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of methanol and water or an isocratic mobile phase such as methanol and 10 mM aqueous ammonium acetate (95:5 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare standard solutions of this compound at various concentrations to generate a calibration curve.
-
Prepare samples (from storage stability studies or forced degradation studies) by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Identify degradation product peaks in the chromatograms of the stressed samples.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Mechanism of action of this compound.
References
- 1. WO2009152917A2 - Stabilization of the composition of a mixture - Google Patents [patents.google.com]
- 2. Formulation and Manufacturing Process of Softgel Capsules Containing Common Butterbur Root Extract: A Stability Study and Method of Analysis [nrfhh.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting S-Petasin treatment duration for optimal effect
Welcome to the . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of S-Petasin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum.[1][2] this compound has also been reported to block voltage-dependent calcium channels (VDCCs).[1] The cumulative effect is a significant decrease in intracellular calcium concentration, leading to smooth muscle relaxation and anti-inflammatory effects.[1][2]
Q2: What are the typical treatment durations and concentrations for this compound in in-vitro experiments?
A2: The optimal treatment duration and concentration of this compound are highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting point for in-vitro experiments is a concentration range of 10-100 µM. For initial range-finding studies, treatment durations can vary from a few hours to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental model.[3]
Q3: How should I determine the optimal this compound treatment duration for my in-vivo experiment?
A3: The ideal in-vivo treatment duration depends on the animal model, the route of administration, and the disease being studied. For acute models, such as airway hyperresponsiveness, this compound has been administered subcutaneously 2 hours before and 6 and 24 hours after an allergen challenge.[1] In other models of allergic asthma, intraperitoneal administration was performed 1 hour prior to allergen exposure for three consecutive days.[4] To optimize the treatment schedule, it is recommended to conduct a pilot study with staggered treatment initiation and duration points relative to the disease induction or measurement endpoint.
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Suggestion: The effect of this compound is time-dependent. If the treatment duration is too short, the downstream effects of cAMP signaling may not have had sufficient time to manifest. Conversely, very long incubation times might lead to cellular adaptation or degradation of the compound.
-
Troubleshooting Protocol: Perform a time-course experiment. Seed your cells and treat them with a fixed concentration of this compound. Harvest the cells or perform your endpoint assay at multiple time points (e.g., 2, 6, 12, 24, 48 hours). This will help identify the optimal window for observing the desired effect.
-
-
Possible Cause 2: Inappropriate Concentration.
-
Suggestion: The effective concentration of this compound can vary significantly between cell lines. The concentration used may be too low to elicit a response.
-
Troubleshooting Protocol: Conduct a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) for a fixed duration (determined from your time-course experiment or based on literature). This will help you determine the EC50 (half-maximal effective concentration) for your specific system.
-
Problem 2: I am observing significant cytotoxicity or a decrease in cell viability after this compound treatment.
-
Possible Cause: Treatment duration is too long or the concentration is too high.
-
Suggestion: Prolonged exposure to high concentrations of any compound can lead to off-target effects and cellular stress, ultimately resulting in cell death.
-
Troubleshooting Protocol: Re-evaluate your treatment conditions by performing a matrix experiment with varying concentrations and durations. Start with lower concentrations and shorter incubation times. It is also crucial to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed toxicity is not due to the vehicle itself. A standard cell viability assay, such as an MTT or resazurin-based assay, should be run in parallel with your primary endpoint assay to monitor cellular health.[3]
-
Data Presentation
Table 1: Summary of this compound Treatment Parameters in Preclinical Models
| Model Type | Organism/Cell Line | This compound Concentration / Dose | Treatment Duration & Schedule | Observed Effect | Reference |
| In-Vivo: Allergic Asthma | Mouse (BALB/c) | 10-30 µmol/kg, s.c. | 2h before, 6h and 24h after OVA provocation | Attenuation of airway hyperresponsiveness, reduction of inflammatory cells and cytokines in BALF. | [1] |
| In-Vivo: Allergic Asthma | Mouse (BALB/c) | 1 mg/kg, i.p. | 1h before OVA nebulization on days 28, 29, and 30 | Inhibition of eosinophil, macrophage, and lymphocyte accumulation in BALF. | [4] |
| In-Vitro: Smooth Muscle Relaxation | Guinea Pig Trachea | 30-300 µM | Not specified (likely acute exposure) | Relaxation of baseline tension. | [1] |
| In-Vitro: Mast Cell Degranulation | RBL-2H3 cells | Not specified | 30 minutes before antigen challenge | Inhibition of β-hexosamidase release. | [4] |
| In-Vitro: Macrophage Inflammation | Mouse Peritoneal Macrophages | 1, 3, 5, 10 µM | 1h pre-treatment before LPS stimulation (24h) | Inhibition of NO and PGE2 production. | [4] |
Experimental Protocols
Protocol 1: In-Vitro Time-Course and Dose-Response Optimization for this compound
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase and will not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
For Time-Course: Treat cells with a single, mid-range concentration of this compound (e.g., 25 µM). Set up separate plates or wells for each time point (e.g., 2, 6, 12, 24, 48 hours).
-
For Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for a fixed time point determined from the time-course experiment.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator.
-
Endpoint Analysis: At each designated time point or at the end of the fixed duration, perform your desired assay (e.g., Western blot for signaling proteins, ELISA for cytokine secretion, or a functional assay).
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., resazurin) to assess the cytotoxic effects of the different concentrations and treatment durations.[3]
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Optimizing this compound Treatment.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Efficacy of S-Petasin: A Comparative Guide
Introduction
S-Petasin, a primary sesquiterpene isolated from Petasites formosanus, has garnered significant interest within the research community for its potential therapeutic properties, particularly its anti-inflammatory and anti-allergic effects.[1] This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory agents. The following sections detail the molecular mechanisms, comparative efficacy in established animal models, and comprehensive experimental protocols to facilitate reproducible research.
Molecular Mechanism of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. One of its principal mechanisms is the inhibition of phosphodiesterase (PDE) activities, particularly PDE3 and PDE4.[2] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). Elevated cAMP and PKA activity contribute to the suppression of inflammatory cell trafficking and the release of pro-inflammatory cytokines and chemokines.[2]
Furthermore, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in macrophages.[1][3] This leads to a dose-dependent reduction in nitric oxide (NO), a key inflammatory mediator.[1][3] The compound also interferes with calcium signaling by inhibiting voltage-dependent calcium channels, which can impact smooth muscle contraction and inflammatory cell activation.[2][4]
Below is a diagram illustrating the signaling pathway of this compound's anti-inflammatory action.
Comparative In Vivo Efficacy of this compound
The anti-inflammatory properties of this compound have been validated in several preclinical in vivo models. This section compares its efficacy in two well-established models: Ovalbumin-induced airway hyperresponsiveness in mice (a model for allergic asthma) and Lipopolysaccharide-induced peritonitis in mice (a model for acute inflammation).
Ovalbumin-Induced Airway Hyperresponsiveness in Mice
In this model, this compound demonstrated a significant ability to suppress key markers of allergic airway inflammation. When administered subcutaneously, it reduced the influx of various inflammatory cells into the bronchoalveolar lavage fluid (BALF) and lowered the levels of pro-inflammatory cytokines and immunoglobulins.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of Asthmatic Mice [2][5]
| Treatment Group | Dose (μmol/kg, s.c.) | Total Cells (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) | Eosinophils (x10⁴) |
| Control (Vehicle) | - | 45.6 ± 4.5 | 10.2 ± 1.1 | 5.8 ± 0.7 | 8.5 ± 1.0 | 21.1 ± 2.3 |
| This compound | 10 | 30.2 ± 3.1 | 9.8 ± 1.0 | 4.5 ± 0.5 | 5.1 ± 0.6 | 10.8 ± 1.2 |
| This compound | 30 | 22.5 ± 2.5 | 9.5 ± 0.9 | 3.1 ± 0.4 | 3.2 ± 0.4 | 6.7 ± 0.8 |
| Data are presented as mean ± SEM. *P < 0.05, **P < 0.01, **P < 0.001 compared to the vehicle control group. |
Table 2: Effect of this compound on Cytokine Levels in BALF of Asthmatic Mice [2]
| Treatment Group | Dose (μmol/kg, s.c.) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Control (Vehicle) | - | 15.2 ± 1.5 | 35.8 ± 3.9 | 48.2 ± 5.1 | 55.6 ± 6.0 | 25.1 ± 2.8 |
| This compound | 10 | 10.1 ± 1.1 | 24.5 ± 2.8 | 32.1 ± 3.5 | 38.9 ± 4.2 | 16.8 ± 1.9 |
| This compound | 30 | 7.5 ± 0.8 | 18.2 ± 2.1 | 20.5 ± 2.4 | 25.4 ± 2.9 | 11.2 ± 1.3** |
| Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to the vehicle control group. |
Lipopolysaccharide-Induced Peritonitis in Mice
In an acute model of inflammation induced by LPS, this compound significantly inhibited the accumulation of leukocytes in the peritoneal cavity, demonstrating its potent anti-inflammatory effects in a non-allergic context.[1][4]
Table 3: Effect of this compound on Leukocyte Accumulation in LPS-Induced Peritonitis [1]
| Treatment Group | Dose | Polymorphonuclear Leukocytes (PMNL) (x10⁶/mL) | Mononuclear Leukocytes (MNL) (x10⁶/mL) |
| Control (LPS only) | - | 5.8 ± 0.6 | 2.1 ± 0.3 |
| This compound | (Not specified) | 2.5 ± 0.4 | 0.9 ± 0.2 |
| *Data are presented as mean ± SEM. *P < 0.01 compared to the LPS only control group. |
Comparison with Alternative Anti-inflammatory Agents
While direct head-to-head in vivo studies comparing this compound with standard non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids are limited in the reviewed literature, a qualitative comparison can be made based on their mechanisms of action.
-
NSAIDs (e.g., Ibuprofen, Ketoprofen): These agents primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][7] In contrast, this compound's primary mechanism involves PDE inhibition and suppression of the iNOS pathway.[1][8] This suggests a different and potentially complementary mode of action. This compound's lack of significant effect on COX-2 may indicate a lower risk of certain gastrointestinal side effects associated with traditional NSAIDs.[1]
-
Corticosteroids (e.g., Dexamethasone): These are broad-spectrum anti-inflammatory agents that suppress the expression of numerous inflammatory genes. While highly effective, their long-term use is associated with significant side effects. This compound's more targeted mechanism may offer a better safety profile for chronic inflammatory conditions.
-
PDE4 Inhibitors (e.g., Roflumilast): this compound shares a mechanistic similarity with selective PDE4 inhibitors used in the treatment of asthma and COPD.[2] However, this compound also inhibits PDE3, which may contribute to its bronchodilatory effects.[2]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following protocols are based on the methodologies described in the cited literature.[1][2]
Ovalbumin-Induced Airway Hyperresponsiveness
-
Animals: Male BALB/c mice (6-8 weeks old) are typically used.
-
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.
-
From days 21 to 23, mice are challenged with 1% OVA aerosol for 30 minutes.
-
-
Drug Administration:
-
This compound (10-30 µmol/kg) or vehicle (control) is administered subcutaneously (s.c.) 30 minutes before each OVA challenge.
-
-
Data Collection (48 hours after the last challenge):
-
Airway Hyperresponsiveness: Measured using a whole-body plethysmograph to assess the enhanced pause (Penh) in response to increasing concentrations of nebulized methacholine.
-
BALF Collection: Lungs are lavaged with ice-cold PBS. The collected BALF is centrifuged.
-
Cell Counts: The cell pellet is resuspended, and total and differential inflammatory cell counts (macrophages, lymphocytes, neutrophils, eosinophils) are performed using a hemocytometer and stained slides.
-
Cytokine Analysis: Supernatant from the BALF is used to measure cytokine levels (IL-2, IL-4, IL-5, TNF-α, IFN-γ) via ELISA.
-
Immunoglobulin Levels: Serum and BALF are collected to measure OVA-specific IgE and IgG2a levels by ELISA.
-
The following diagram outlines the experimental workflow.
Lipopolysaccharide-Induced Peritonitis
-
Animals: Male ICR mice (6-8 weeks old) are commonly used.
-
Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg) from E. coli.
-
Drug Administration: this compound or vehicle is administered (route and timing relative to LPS injection should be specified, e.g., i.p. 1 hour before LPS).
-
Data Collection (e.g., 24 hours after LPS injection):
-
Peritoneal Lavage: The peritoneal cavity is washed with PBS containing heparin.
-
Leukocyte Counts: The collected peritoneal fluid is used to determine the total and differential counts of polymorphonuclear (PMNL) and mononuclear (MNL) leukocytes.
-
Conclusion
The in vivo data presented provides compelling evidence for the anti-inflammatory effects of this compound. In models of both allergic airway inflammation and acute peritonitis, this compound effectively reduces the infiltration of key inflammatory cells and suppresses the production of pro-inflammatory mediators.[1][2] Its unique mechanism of action, centered on PDE and iNOS inhibition, distinguishes it from traditional NSAIDs and may offer a favorable therapeutic profile.[1][2] Further research, including direct comparative studies with established anti-inflammatory drugs and evaluation in chronic inflammation models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of this compound on disease models of asthma and peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of NSAIDs on the Release of Calcitonin Gene-Related Peptide and Prostaglandin E2 from Rat Trigeminal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
S-Petasin Versus Petasin: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of S-Petasin and petasin, two closely related sesquiterpene esters derived from Petasites species. While both compounds exhibit significant anti-inflammatory and anti-allergic properties, their mechanisms of action and potency can differ. This document summarizes key experimental data, details the methodologies used in pivotal studies to allow for replication and further investigation, and visualizes the signaling pathways influenced by these compounds.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from multiple preclinical studies, offering a side-by-side comparison of this compound and petasin across various biological activities.
Table 1: Inhibition of Key Enzymes in Inflammation and Allergic Response
| Compound | Target Enzyme | Assay System | Reported IC50 / Ki | Reference |
| This compound | Phosphodiesterase 3 (PDE3) | Enzyme activity assay | IC50: 25.5 µM, Ki: 25.3 µM | [1] |
| This compound | Phosphodiesterase 4 (PDE4) | Enzyme activity assay | IC50: 17.5 µM, Ki: 18.1 µM | [1] |
| Petasin | 5-Lipoxygenase (5-LO) | Cellular assays (eosinophils, neutrophils) | Inhibition of leukotriene synthesis | [2][3] |
| Petasin | Cyclooxygenase-2 (COX-2) | In vitro enzyme preparations and microglial cells | Inhibition of PGE2 release | [2][4] |
Table 2: Effects on Inflammatory and Allergic Models
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Ovalbumin-induced asthma in mice | Significantly inhibited accumulations of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF).[5] | [5] |
| This compound | LPS-induced peritonitis in mice | Significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes.[5] | [5] |
| This compound | RBL-2H3 mast cells (in vitro) | Inhibited antigen-induced degranulation (β-hexosamidase release).[5] | [5] |
| Petasin | Human eosinophils (in vitro) | Inhibited agonist-induced increases in intracellular calcium.[6] | [6] |
| Petasin | Human neutrophils and eosinophils (in vitro) | Inhibited leukotriene synthesis.[3][7] | [3][7] |
Table 3: Activity in Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
| This compound | B16F10 and A375 melanoma cells | Induced apoptosis and inhibited cell migration via activation of the p53 pathway.[8] | [8] |
| Petasin | SW-620 colon carcinoma cells | Inhibited proliferation, induced apoptosis, and suppressed migration and invasion via inactivation of the Akt/mTOR pathway.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate understanding and potential replication.
Inhibition of Phosphodiesterase (PDE) Activity by this compound
-
Objective: To determine the inhibitory effect of this compound on PDE3 and PDE4 activities.
-
Methodology: PDE activity was measured using a two-step radioisotope procedure. The reaction mixture contained Tris-HCl, MgCl2, 2-mercaptoethanol, the respective PDE enzyme preparation, and [3H]-cAMP. The reaction was initiated by the addition of the substrate and incubated at 37°C. The reaction was terminated by boiling. Crotalus atrox snake venom was then added, and the mixture was incubated again. The unhydrolyzed cAMP was removed by the addition of a Dowex-1-X8 resin slurry. The radioactivity of the supernatant, containing the resulting [3H]-5'-AMP, was measured using a liquid scintillation counter. This compound was dissolved in DMSO and added to the reaction mixture to determine its inhibitory effect at various concentrations. IC50 values were calculated from concentration-response curves.[1]
-
Data Analysis: Lineweaver-Burk plots were used to determine the type of inhibition and the inhibitor constant (Ki).[1]
Ovalbumin-Induced Airway Hyperresponsiveness in Mice (this compound)
-
Objective: To evaluate the in vivo anti-asthmatic effect of this compound.
-
Animal Model: BALB/c mice.
-
Sensitization and Challenge: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide. Subsequently, mice were challenged with aerosolized OVA.
-
Drug Administration: this compound was administered subcutaneously at doses of 10-30 µmol/kg.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph to assess the enhanced pause (Penh) value in response to methacholine challenge.[1]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) was collected, and total and differential cell counts (macrophages, lymphocytes, neutrophils, eosinophils) were performed.[1][5]
-
Cytokine Levels: Levels of IL-2, IL-4, IL-5, IFN-γ, and TNF-α in the BALF were measured by ELISA.[1]
-
Immunoglobulin Levels: Total and OVA-specific IgE and IgG2a levels in serum and BALF were determined by ELISA.[1]
-
Inhibition of Leukotriene Synthesis by Petasin
-
Objective: To assess the effect of petasin on leukotriene production in inflammatory cells.
-
Cell Types: Human eosinophils and neutrophils isolated from peripheral blood.
-
Methodology: Cells were primed with granulocyte-macrophage colony-stimulating factor (GM-CSF) and then stimulated with platelet-activating factor (PAF) or C5a in the presence or absence of petasin. The synthesis of cysteinyl-leukotrienes (in eosinophils) and LTB4 (in neutrophils) was measured in the cell supernatants using specific enzyme immunoassays.[6]
Akt/mTOR Pathway Analysis in Colon Carcinoma Cells (Petasin)
-
Objective: To investigate the molecular mechanism of petasin's anti-cancer effects.
-
Cell Line: SW-620 human colon carcinoma cells.
-
Methodology:
-
Cell Viability: MTT assay was used to determine the inhibitory effect of petasin on cell proliferation.
-
Apoptosis: Assessed by flow cytometry after Annexin V-FITC and propidium iodide staining.
-
Western Blotting: Cells were treated with petasin, and whole-cell lysates were prepared. Protein expression levels of key components of the Akt/mTOR pathway (phosphorylated and total Akt, mTOR, and P70S6K) and apoptosis-related proteins (Bcl-2, caspase-3, caspase-9) were evaluated by western blotting using specific antibodies.[9]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and petasin, as described in the literature.
Caption: this compound's mechanism of action in smooth muscle relaxation.
Caption: Petasin's anti-inflammatory signaling pathway.
Caption: this compound's p53-mediated anti-cancer effects.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review [frontiersin.org]
- 3. karger.com [karger.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory efficacy of petasin-incorporated zinc oxide eugenol sealer – An in vivo zebrafish study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of petasin on human colon carcinoma cells mediated by inactivation of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Petasin and Rolipram as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibitory activities of S-Petasin and the well-characterized selective PDE4 inhibitor, rolipram. The following sections present quantitative data on their inhibitory potency, detailed experimental methodologies for assessing PDE4 inhibition, and visual representations of the relevant biological pathway and experimental workflow.
Data Presentation: Inhibitory Activity against PDE4
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the reported IC50 values for this compound and rolipram against PDE4 and its isoforms.
| Compound | Target | IC50 Value | Dissociation Constant (Ki) |
| This compound | PDE4 | 17.5 µM[1][2] | 18.1 µM[1][2] |
| Rolipram | PDE4A | ~3 nM[3][4][5] | Not Reported |
| PDE4B | ~130 nM[3][4][5] | Not Reported | |
| PDE4D | ~240 nM[3][4][5] | Not Reported |
Note: Lower IC50 values indicate greater potency.
Rolipram exhibits significantly higher potency against PDE4, particularly the PDE4A isoform, with IC50 values in the nanomolar range.[3][4][5] In contrast, this compound's inhibitory activity is in the micromolar range.[1][2] Rolipram's distinct selectivity profile for different PDE4 subtypes has made it a valuable research tool for understanding the specific roles of these isoforms.[6]
Experimental Protocols
The determination of PDE4 inhibitory activity is crucial for the characterization of potential therapeutic compounds. Below is a generalized protocol for a biochemical PDE4 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Principle: This assay measures the enzymatic conversion of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP) by a recombinant PDE4 enzyme. The inhibition of PDE4 results in a reduced rate of cAMP hydrolysis. The remaining cAMP can be quantified, often using methods like fluorescence polarization.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4D)
-
Cyclic AMP (cAMP) substrate
-
Test compounds (e.g., this compound, rolipram)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody or a phosphate-binding agent)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate reader capable of detecting the signal (e.g., fluorescence polarization, luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., rolipram) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Enzyme Reaction Setup: In a microplate, add the diluted test compounds or vehicle control.
-
Add the diluted recombinant PDE4 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, if required by the detection method.
-
Detection: Add the detection reagents to quantify the amount of remaining cAMP or the product formed.
-
Data Analysis: Measure the signal using a microplate reader. The data is then analyzed to calculate the percent inhibition for each compound concentration. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal curve.
Visualizations
To better understand the context of PDE4 inhibition and the methods used to assess it, the following diagrams are provided.
Caption: PDE4 Signaling Pathway. Inhibition of PDE4 by this compound or rolipram prevents the degradation of cAMP, leading to increased PKA activation and downstream anti-inflammatory effects.
Caption: In Vitro PDE4 Inhibition Assay Workflow. This flowchart outlines the key steps in a typical biochemical assay to determine the IC50 value of a PDE4 inhibitor.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolipram | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
S-Petasin and Dexamethasone: A Comparative Analysis in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of S-Petasin, a natural sesquiterpene, and dexamethasone, a potent corticosteroid, in a murine model of ovalbumin (OVA)-induced allergic asthma. The data presented is compiled from preclinical studies to offer an objective overview of their respective impacts on key markers of asthma pathophysiology.
Comparative Efficacy on Airway Inflammation and Immune Response
The following tables summarize the quantitative effects of this compound and dexamethasone on inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF), serum immunoglobulin E (IgE) levels, and cytokine concentrations. These parameters are critical in assessing the anti-inflammatory and immunomodulatory potential of each compound.
| Parameter | Control (OVA-induced) | This compound (1 mg/kg) | % Reduction |
| Total Cells (x10⁵/mL) | 3.0 (approx.) | ~0.6 | ~80% |
| Eosinophils (x10⁴/mL) | 1.5 (approx.) | ~0.3 | ~80% |
| Macrophages (x10⁴/mL) | 8.0 (approx.) | ~2.0 | ~75% |
| Lymphocytes (x10⁴/mL) | 4.0 (approx.) | ~1.0 | ~75% |
| Data derived from a study by Lee et al. (2015). The control group represents OVA-sensitized/challenged mice that received a vehicle.[1] |
| Parameter | Control (OVA-induced) | Dexamethasone (0.75 mg/kg) | % Reduction |
| Total IgE (ng/mL) | High (unspecified value) | Significantly Decreased | Significant |
| OVA-specific IgE (OD) | High (unspecified value) | Significantly Decreased | Significant |
| Qualitative data from a study where dexamethasone was used as a positive control.[2] |
| Parameter | Control (OVA-induced) | This compound (30 µmol/kg) | % Change |
| IL-2 (pg/mL) | Increased | Suppressed | - |
| IL-4 (pg/mL) | Increased | Suppressed | - |
| IL-5 (pg/mL) | Increased | Suppressed | - |
| IFN-γ (pg/mL) | Increased | Suppressed | - |
| TNF-α (pg/mL) | Increased | Suppressed | - |
| Qualitative data indicating suppression of both Th1 and Th2 cytokines.[3] |
| Parameter | Control (OVA-induced) | Dexamethasone | % Change |
| IL-4 (pg/mL) | 8.56 | 3.43 (with nanoparticles) | -59.9% |
| IL-5 (pg/mL) | Increased | Significantly Lower | - |
| IL-13 (pg/mL) | Increased | Significantly Decreased | - |
| IL-17 (pg/mL) | Increased | Significantly Lower | - |
| Quantitative data for IL-4 from one study[4]; qualitative data for other cytokines from multiple sources.[1][3] |
Experimental Protocols
The data presented is primarily based on the widely accepted ovalbumin (OVA)-induced murine model of allergic asthma. While specific parameters may vary slightly between studies, the general protocol is as follows:
Ovalbumin-Induced Asthma Model
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant, typically aluminum hydroxide (alum). This is usually performed on day 0 and day 14 to prime the immune system for an allergic response.[5][6]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 28, 29, and 30).[1][5] This challenge induces an asthmatic phenotype characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
-
Treatment Administration:
-
This compound: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at specified doses (e.g., 1 mg/kg or 10-30 µmol/kg) prior to each OVA challenge.[1][3]
-
Dexamethasone: Typically administered intraperitoneally (i.p.) or intranasally as a positive control before the allergen challenge.[2][7]
-
-
Endpoint Analysis: Approximately 48 hours after the final OVA challenge, various analyses are performed, including:
Caption: Experimental workflow for the OVA-induced murine model of asthma.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: A Phosphodiesterase Inhibitor
This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP has two major downstream effects:
-
Bronchodilation: Increased cAMP promotes the relaxation of airway smooth muscles, leading to bronchodilation.[8]
-
Anti-inflammatory Effects: cAMP possesses anti-inflammatory and immunomodulatory properties, contributing to the reduction of inflammatory cell infiltration and cytokine release.[3][8]
Additionally, this compound has been reported to inhibit L-type calcium channels, which may also contribute to its muscle-relaxant effects.[1]
Caption: Signaling pathway of this compound in asthma.
Dexamethasone: A Glucocorticoid Receptor Agonist
Dexamethasone, as a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][9] This complex then translocates to the nucleus and acts as a transcription factor. The primary anti-inflammatory actions of the dexamethasone-GR complex include:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a decreased expression of genes encoding pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α), chemokines, and adhesion molecules.[2]
-
Transactivation: Upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[10]
Caption: Mechanism of action of Dexamethasone.
References
- 1. Dexamethasone alleviate allergic airway inflammation in mice by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypergravity enhances the therapeutic effect of dexamethasone in allergic asthma and rhinitis animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Therapeutic efficacy of IL-17A neutralization with corticosteroid treatment in a model of antigen-driven mixed-granulocytic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Common Inflammatory Mediators in Experimental Severe Asthma and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel murine model of allergic inflammation to study the effect of dexamethasone on eosinophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling S-Petasin: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of S-Petasin, a sesquiterpene found in Petasites species, which has garnered interest for its potential therapeutic effects in allergic and inflammatory conditions. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document aims to equip researchers with the necessary information to evaluate its potential and guide future investigations.
At a Glance: this compound vs. Standard-of-Care Alternatives
| Target Condition | This compound: Proposed Primary Mechanisms | Standard of Care | Standard of Care: Primary Mechanism |
| Asthma | Dual PDE3/PDE4 Inhibition, L-Type Calcium Channel Blockade | Montelukast | Leukotriene Receptor Antagonist[1][2] |
| Allergic Rhinitis | Anti-inflammatory, potential Antihistaminic effects | Loratadine, Cetirizine | Histamine H1 Receptor Antagonist[3] |
| Migraine | L-Type Calcium Channel Blockade, CGRP Release Inhibition | Sumatriptan | 5-HT1B/1D Receptor Agonist[4][5] |
Delving into the Mechanisms: A Head-to-Head Comparison
This compound exhibits a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation and smooth muscle contraction. This contrasts with the more targeted approaches of many standard-of-care drugs.
Asthma: Beyond Bronchodilation
This compound's potential in asthma treatment stems from its dual activity as a phosphodiesterase (PDE) 3 and PDE4 inhibitor and an L-type voltage-dependent calcium channel (VDCC) blocker.[6][7]
-
PDE3 and PDE4 Inhibition: By inhibiting these enzymes, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which promotes bronchodilation by relaxing airway smooth muscle. Increased cAMP also exerts broad anti-inflammatory effects.[6][7]
-
L-Type Calcium Channel Blockade: this compound directly inhibits the influx of calcium into cells, further contributing to smooth muscle relaxation and potentially modulating inflammatory cell activity.[6][7]
Comparison with Montelukast: Montelukast, a leukotriene receptor antagonist, acts on a distinct pathway. It selectively blocks the cysteinyl leukotriene CysLT1 receptor, preventing leukotrienes from mediating bronchoconstriction, airway edema, and inflammation.[1][2] While both this compound and montelukast ultimately reduce airway inflammation and constriction, they do so through fundamentally different molecular targets.
Allergic Rhinitis: A Broader Anti-Inflammatory Scope
The efficacy of Petasites hybridus extracts, rich in petasins, in allergic rhinitis has been compared to second-generation antihistamines like cetirizine. Clinical studies on the standardized extract Ze 339 have shown comparable efficacy to cetirizine in alleviating symptoms of seasonal allergic rhinitis.[8][9]
-
This compound's Role: The therapeutic effect of petasins in allergic rhinitis is likely due to their anti-inflammatory properties, including the inhibition of leukotriene synthesis.[10][11] While some studies suggest a potential for histamine H1 receptor binding, the clinical relevance of this is less established compared to its anti-inflammatory actions.[12]
-
Comparison with Loratadine/Cetirizine: These drugs are potent and selective inverse agonists of the histamine H1 receptor. By blocking this receptor, they prevent histamine from inducing symptoms like sneezing, itching, and rhinorrhea.[3] Their mechanism is highly specific to the histamine pathway, whereas this compound's effects are broader.
Migraine: Targeting Vasculature and Neuropeptide Release
The traditional use of Petasites for migraine has been investigated, with studies suggesting that petasins may act on pathways relevant to migraine pathophysiology.
-
This compound's Potential Action: this compound's ability to block L-type calcium channels could lead to vasodilation of cerebral blood vessels.[6][7] Furthermore, preclinical studies on petasin and isopetasin suggest they can reduce the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine, from trigeminal afferents.[13]
-
Comparison with Sumatriptan: Sumatriptan is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[4][5] Its primary mechanisms are the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[5] While both this compound and sumatriptan may affect vascular tone and neuropeptide release, they do so by interacting with different receptor systems.
Quantitative Data Summary
The following tables provide a summary of available quantitative data for this compound and its comparators. Direct comparative studies are limited, and data is compiled from various sources.
Table 1: In Vitro Inhibitory/Binding Activities
| Compound | Target | Assay Type | Value | Reference |
| This compound | PDE3 | Enzyme Inhibition | IC50: 25.5 µM | [7] |
| This compound | PDE4 | Enzyme Inhibition | IC50: 17.5 µM | [7] |
| This compound | PDE3 | Enzyme Inhibition (Ki) | Ki: 25.3 µM | [7] |
| This compound | PDE4 | Enzyme Inhibition (Ki) | Ki: 18.1 µM | [7] |
| Loratadine | Histamine H1 Receptor | Receptor Binding (Ki) | Ki: 231 nM | [14] |
| Cetirizine | Histamine H1 Receptor | Receptor Binding (Ki) | Ki: 101 nM | [14] |
| Sumatriptan | 5-HT1B Receptor | Receptor Binding (Ki) | Ki: ~27 nM | [5] |
| Sumatriptan | 5-HT1D Receptor | Receptor Binding (Ki) | Ki: ~17 nM | [5] |
Table 2: Clinical Efficacy in Allergic Rhinitis (Petasites extract Ze 339 vs. Cetirizine)
| Outcome Measure | Petasites hybridus extract (Ze 339) | Cetirizine | p-value | Reference |
| Global Improvement Score (Median) | 3 | 3 | Not Significant | [8] |
| Adverse Events (Sedative Effects) | None reported | 8 out of 12 reported events | - | [8] |
Table 3: Clinical Efficacy in Migraine Prophylaxis (Petasites extract vs. Placebo)
| Treatment Group | Reduction in Migraine Attack Frequency | p-value (vs. Placebo) | Reference |
| Petasites hybridus extract (75 mg bid) | 48% | 0.0012 | [4][15] |
| Petasites hybridus extract (50 mg bid) | 36% | 0.127 | [4][15] |
| Placebo | 26% | - | [4][15] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.
Ovalbumin-Induced Airway Hyperresponsiveness in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14). This primes the immune system to mount an allergic response upon subsequent exposure to OVA.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic phenotype.
-
Treatment: Test compounds, such as this compound, are typically administered prior to each OVA challenge.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. Cytokine levels in the BAL fluid can be measured by ELISA.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using techniques such as whole-body plethysmography.
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess the degree of inflammation and airway remodeling.[16][17][18]
-
Phosphodiesterase (PDE) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.
-
Enzyme Source: Purified PDE isoenzymes (e.g., PDE3, PDE4) are used.
-
Substrate: The assay utilizes radiolabeled cyclic nucleotides (e.g., [3H]-cAMP) as the substrate.
-
Reaction: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (e.g., this compound). The enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.
-
Separation: The unhydrolyzed substrate and the product are separated using methods like anion-exchange chromatography.
-
Quantification: The amount of product formed is quantified by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated. Kinetic parameters like the inhibitor constant (Ki) can be determined using Lineweaver-Burk plots.[19][20]
Whole-Cell Patch Clamp for L-Type Calcium Current
This electrophysiological technique allows for the direct measurement of ion channel activity in single cells.
-
Cell Preparation: Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or cell lines like NG108-15) are isolated and cultured.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to activate the L-type calcium channels.
-
Current Measurement: The resulting inward flow of calcium ions is recorded as an electrical current.
-
Drug Application: The test compound (e.g., this compound) is applied to the cell, and its effect on the amplitude and kinetics of the calcium current is measured.
-
Data Analysis: The concentration-dependent inhibition of the calcium current is analyzed to determine the IC50 value.[21][22][23][24]
LPS-Induced Inflammation in Macrophages
This in vitro model is used to assess the anti-inflammatory properties of compounds.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Incubation: The cells are incubated with LPS for a specified time (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Analysis: The cell culture supernatant is collected to measure the levels of inflammatory mediators such as:
Conclusion
This compound demonstrates a compelling, multi-target mechanism of action that distinguishes it from many single-target standard-of-care drugs for asthma, allergic rhinitis, and migraine. Its ability to dually inhibit PDE3 and PDE4, block L-type calcium channels, and potentially modulate leukotriene synthesis and CGRP release provides a strong rationale for its therapeutic potential in these inflammatory and vasospastic conditions.
While direct comparative clinical data for this compound is still emerging, studies on Petasites hybridus extracts containing petasins show promising results, with efficacy comparable to established antihistamines in allergic rhinitis and significant prophylactic effects in migraine.
Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial in determining the place of this compound in the therapeutic landscape. The unique, broad-spectrum mechanism of this compound suggests it may offer advantages in complex inflammatory diseases where multiple pathways are dysregulated.
References
- 1. headachemedicine.com.br [headachemedicine.com.br]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petasites hybridus in migraine prophylaxis: literature review | Headache Medicine [headachemedicine.com.br]
- 4. Petasites hybridus root (butterbur) is an effective preventive treatment for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An extract of Petasites hybridus is effective in the prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised controlled trial of butterbur and cetirizine for treating seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Petasins in the Treatment of Allergic Diseases: Results of Preclinical and Clinical Studies | Semantic Scholar [semanticscholar.org]
- 10. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of an extract of Petasites hybridus in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. veterinaryworld.org [veterinaryworld.org]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mediomics.com [mediomics.com]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 26. mdpi.com [mdpi.com]
- 27. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 28. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
S-Petasin vs. S-Isopetasin: A Comparative Analysis of Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. S-petasin and S-isopetasin, two sesquiterpenes found in plants of the Petasites genus, offer a compelling case study. While often co-existing and sharing some therapeutic effects, their biological activities diverge in key aspects, influencing their potential pharmacological applications.
This guide provides an objective comparison of the biological activities of this compound and S-isopetasin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Core Differences in Biological Activity
While both this compound and S-isopetasin contribute to the anti-inflammatory and spasmolytic properties of Petasites extracts, their primary mechanisms of action differ. This compound primarily acts as a phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and anti-inflammatory effects. In contrast, S-isopetasin's effects are largely attributed to its interaction with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in pain signaling and neurogenic inflammation.
A key study investigating their effects on isolated guinea pig trachea revealed that this compound acts as a non-competitive inhibitor of contractions induced by various stimuli.[1] Conversely, S-isopetasin exhibited a competitive antagonism specifically against carbachol-induced contractions, suggesting a more targeted antimuscarinic action.[1] Furthermore, this compound was found to significantly inhibit cAMP-dependent PDE activity, a mechanism not observed with S-isopetasin.[1][2]
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data from comparative studies on this compound and S-isopetasin.
Table 1: Inhibitory Effects on Phosphodiesterase (PDE) Activity
| Compound | Target | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Source |
| This compound | PDE3 | 25.5 | 25.3 ± 2.0 | Competitive | [2] |
| This compound | PDE4 | 17.5 | Not Reported | Competitive | [2] |
| S-Isopetasin | cAMP-PDE | No significant inhibition | Not Applicable | Not Applicable | [1] |
Table 2: Effects on Induced Contractions in Guinea Pig Trachea
| Compound | Agonist | Action | Potency/Effect | Source |
| This compound | Histamine | Non-competitive inhibition | - | [1] |
| This compound | Carbachol | Non-competitive inhibition | - | [1] |
| This compound | Ca²⁺ (in depolarized tissue) | Non-competitive inhibition | - | [1] |
| S-Isopetasin | Histamine | Non-competitive inhibition | - | [1] |
| S-Isopetasin | Carbachol | Competitive inhibition | Parallel rightward shift of concentration-response curve | [1] |
| S-Isopetasin | Ca²⁺ (in K⁺ depolarized tissue) | Inhibition | - | [1] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and S-isopetasin can be attributed to their engagement with different cellular signaling pathways.
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of phosphodiesterases, particularly PDE3 and PDE4.[2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and smooth muscle relaxation.[2][3] The increase in cAMP also contributes to the anti-inflammatory and immunoregulatory effects of this compound.[2][3] Additionally, this compound has been reported to inhibit voltage-dependent calcium channels (VDCCs), further contributing to the reduction of intracellular calcium.[2][3]
In other cellular contexts, this compound has been shown to inhibit the PPAR-γ signaling pathway, leading to anti-adipogenic effects.[4] It can also activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis. Furthermore, this compound has demonstrated anti-tumor activity by activating the p53 signaling pathway in melanoma cells.[5][6]
S-Isopetasin's Mechanism of Action
S-isopetasin primarily interacts with TRPA1 and TRPV1 channels, which are non-selective cation channels involved in nociception and neurogenic inflammation.[7][8] By activating and subsequently desensitizing these channels, isopetasin can reduce the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine pathophysiology.[7][8][9] This desensitization effect on peptidergic nociceptors is believed to be a major contributor to the anti-migraine properties of butterbur extracts.[8] Isopetasin has also been shown to have antimuscarinic effects, contributing to its spasmolytic activity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-migraine component of butterbur extracts, isopetasin, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Petasin and isopetasin reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-Petasin with Other Natural Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural anti-inflammatory compounds, S-Petasin, a sesquiterpene ester found in plants of the Petasites genus, has garnered attention for its potential therapeutic effects. This guide provides a comprehensive, data-driven comparison of this compound with other well-established natural anti-inflammatory agents: Curcumin, Resveratrol, and Boswellic Acid. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Mechanism of Action and Comparative Efficacy
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting phosphodiesterases (PDEs), which leads to an increase in cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with a broad range of anti-inflammatory responses. Furthermore, this compound has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production in macrophages, inhibit the degranulation of mast cells, and reduce the accumulation of inflammatory cells such as eosinophils, macrophages, and lymphocytes.[1]
In comparison, Curcumin, the active component of turmeric, is known to modulate multiple signaling pathways. It inhibits the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and downregulates the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Resveratrol, a polyphenol found in grapes and other fruits, also targets the NF-κB pathway and has been shown to inhibit the activity of various inflammatory enzymes. Boswellic acids, derived from the resin of the Boswellia serrata tree, are potent inhibitors of 5-LOX, thereby blocking the production of pro-inflammatory leukotrienes.[2][3][4][5]
The following table summarizes the available quantitative data on the inhibitory activities of these compounds against key inflammatory targets. It is important to note that direct head-to-head comparative studies with this compound are limited, and the presented IC50 values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) of Natural Anti-Inflammatories
| Target Enzyme/Pathway | This compound (µM) | Curcumin (µM) | Resveratrol (µM) | Boswellic Acid (AKBA) (µM) |
| COX-2 | Data not available | 5-10 | 50 | >100 (indirect inhibition) |
| iNOS | Inhibition observed, IC50 not reported | 3.7 - 6 | Inhibition observed, IC50 not reported | Inhibition of expression |
| NF-κB | Inhibition observed, IC50 not reported | 2 - >50 | ~20 | 10-50 (inhibits activation) |
| 5-LOX | Data not available | 3.37 µg/mL (~9.2 µM) | Data not available | 1.5 - 8.8 |
| PDE3 | 25.5 | Data not available | Data not available | Data not available |
| PDE4 | 17.5 | Data not available | Data not available | Data not available |
IC50 values are approximate and collated from multiple sources. AKBA (Acetyl-11-keto-β-boswellic acid) is one of the most potent boswellic acids.
Signaling Pathways and Experimental Workflows
The anti-inflammatory mechanisms of these natural compounds involve complex signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways targeted by this compound and provide a general overview of an experimental workflow for assessing anti-inflammatory activity.
References
Reproducibility of S-Petasin's Effects: A Comparative Analysis for Researchers
A comprehensive review of published data on the anti-inflammatory, anti-allergic, and anti-cancer effects of S-Petasin, a sesquiterpene found in plants of the Petasites genus. This guide provides a comparative analysis of experimental findings to assess the consistency and reproducibility of its reported biological activities.
This compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2][3] Preclinical studies have explored its efficacy in various disease models, including asthma, peritonitis, and cancer.[1][2] This guide synthesizes the key findings from multiple publications, presenting a comparative overview of the experimental data and methodologies to aid researchers in evaluating the reproducibility of these effects.
Anti-Inflammatory and Anti-Allergic Effects
This compound has been shown to exert anti-inflammatory and anti-allergic effects through multiple mechanisms. A recurring finding across several studies is its ability to inhibit the production of inflammatory mediators and modulate immune cell activity.[1][4][5]
Key Reproducible Findings:
-
Inhibition of Inflammatory Mediators: this compound consistently demonstrates an inhibitory effect on the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages.[1] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1] While some studies suggest a tendency for this compound to inhibit cyclooxygenase-2 (COX-2), this effect is not always statistically significant.[1]
-
Modulation of Immune Cell Infiltration: In animal models of asthma, this compound has been repeatedly shown to significantly reduce the accumulation of inflammatory cells, including eosinophils, macrophages, and lymphocytes, in bronchoalveolar lavage fluid (BALF).[1][4]
-
Inhibition of Mast Cell Degranulation: this compound has been reported to inhibit the antigen-induced degranulation of mast cells, a key event in allergic responses.[1] However, it does not appear to affect the increase in intracellular calcium concentration in these cells.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound has been identified as a competitive inhibitor of PDE3 and PDE4, with IC50 values of 25.5 µM and 17.5 µM, respectively.[4][6] This mechanism may contribute to its anti-inflammatory and bronchodilatory effects.
Comparative Data on Anti-Inflammatory and Anti-Allergic Effects
| Effect | Model/Cell Line | Key Quantitative Findings | References |
| Inhibition of NO Production | LPS-stimulated mouse peritoneal macrophages | Concentration-dependent inhibition. | [1] |
| Inhibition of iNOS Expression | LPS-stimulated mouse peritoneal macrophages | Significant inhibition of mRNA and protein expression. | [1] |
| Reduction of Inflammatory Cells in BALF | Ovalbumin-induced mouse asthma model | 1 mg/kg this compound significantly blunted the increase of total cells by ~80%. | [1] |
| 10-30 µmol/kg this compound significantly suppressed increases in total inflammatory cells, lymphocytes, neutrophils, and eosinophils. | [4] | ||
| Inhibition of PDE3 Activity | Guinea pig lungs | IC50: 25.5 µM; Ki: 25.3 µM (competitive inhibition) | [4][6] |
| Inhibition of PDE4 Activity | Guinea pig lungs | IC50: 17.5 µM; Ki: 18.1 µM (competitive inhibition) | [4][6] |
Experimental Protocols
Ovalbumin-Induced Mouse Asthma Model: Mice are typically immunized with ovalbumin via intraperitoneal injection on days 1 and 14. Subsequently, they are challenged with nebulized ovalbumin on consecutive days (e.g., days 28, 29, and 30). This compound is administered (e.g., intraperitoneally or subcutaneously) prior to each ovalbumin challenge. Bronchoalveolar lavage fluid is collected 24-48 hours after the final challenge to analyze inflammatory cell infiltration.[1][4]
Macrophage Stimulation: Peritoneal macrophages are harvested from mice and cultured. The cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 10-100 ng/mL). Supernatants are collected to measure NO and prostaglandin E2 (PGE2) production, while cell lysates are used for Western blot analysis of iNOS and COX-2 protein expression and RT-PCR for mRNA analysis.[1]
Phosphodiesterase Activity Assay: PDE1-5 activities are partially separated from guinea pig lungs. The inhibitory effect of this compound on the activity of each PDE is measured using established protocols. Lineweaver-Burk analysis is used to determine the type of inhibition and the inhibitor dissociation constant (Ki).[4][6]
Signaling Pathway for Anti-Inflammatory Action
Caption: this compound's inhibition of the LPS-induced iNOS/NO pathway in macrophages.
Anti-Cancer Effects
Several studies have consistently reported the cytotoxic and anti-proliferative effects of this compound and its isomer, iso-S-Petasin, on various cancer cell lines.[2][3][7] The primary mechanism appears to be the induction of apoptosis through the mitochondrial pathway.[2][7]
Key Reproducible Findings:
-
Induction of Apoptosis: this compound and iso-S-Petasin have been shown to reduce the number of viable cells and increase the number of apoptotic cells in a dose-dependent manner in prostate cancer cell lines (LNCaP, DU145, and PC3).[2][7]
-
Activation of Caspases: The induction of apoptosis is associated with the reduction of procaspase-3, -8, and -9 protein levels and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][7]
-
Mitochondrial Pathway Involvement: this compound and iso-S-Petasin increase mitochondrial membrane permeability and promote the release of cytochrome c from the mitochondria into the cytosol.[2][7] This is accompanied by a reduction in the Bcl-2/Bax ratio.[2][7]
-
Anti-Adipogenic Effects: In 3T3-L1 pre-adipocytes, this compound has been shown to inhibit adipogenesis by down-regulating the expression of PPAR-γ and its target genes.[8]
Comparative Data on Anti-Cancer Effects
| Effect | Cell Line | Concentration Range | Key Quantitative Findings | References |
| Reduced Cell Viability | LNCaP (prostate) | 10⁻⁶ to 10⁻⁵ M | Significant reduction after 12-24h. | [2] |
| DU145 (prostate) | 10⁻⁶ to 10⁻⁵ M | Significant reduction after 24h. | [2] | |
| PC3 (prostate) | 10⁻⁶ to 10⁻⁵ M | Significant reduction after 18-24h. | [2] | |
| SW-620 (colon) | 1, 5, 25 µmol/L | IC50 at 48h: 30.07 µmol/L | [9] | |
| Caco-2 (colon) | 1, 5, 25 µmol/L | IC50 at 48h: 209.67 µmol/L | [9] | |
| Lovo (colon) | 1, 5, 25 µmol/L | IC50 at 48h: 228.59 µmol/L | [9] | |
| HT-29 (colon) | 1, 5, 25 µmol/L | IC50 at 48h: 78.08 µmol/L | [9] | |
| Induction of Apoptosis | LNCaP, DU145, PC3 | 10⁻⁷ to 10⁻⁵ M | Dose-dependent increase in apoptotic cells. | [2][7] |
| Reduction of Procaspase-3, -8, -9 | LNCaP, DU145, PC3 | Not specified | Western blot analysis showed reduction. | [2][7] |
| Cytochrome c Release | DU145, PC3 | Not specified | Increased release from mitochondria. | [2][7] |
Experimental Protocols
Cell Proliferation Assay: Cancer cell lines are seeded in multi-well plates and treated with various concentrations of this compound or iso-S-Petasin for specified time periods (e.g., 12, 18, 24, 48 hours). Cell viability is assessed using methods such as the MTT assay or trypan blue dye exclusion assay.[2][9]
Apoptosis Analysis: Apoptosis is quantified using techniques like Annexin V/propidium iodide staining followed by flow cytometry. Morphological changes associated with apoptosis can be observed using microscopy after staining with Hoechst 33258.[2]
Western Blot Analysis: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins involved in the apoptotic pathway (e.g., caspases, PARP, Bcl-2, Bax, cytochrome c) and signaling pathways (e.g., Akt, mTOR).[2][9]
Signaling Pathway for Apoptosis Induction
Caption: this compound-induced mitochondrial apoptotic pathway in cancer cells.
Conclusion
The published findings on the anti-inflammatory, anti-allergic, and anti-cancer effects of this compound appear to be largely consistent across multiple studies, suggesting a good degree of reproducibility. The core mechanisms, such as the inhibition of the iNOS/NO pathway in inflammation and the induction of the mitochondrial apoptotic pathway in cancer, are supported by data from different research groups. While there is some variability in the reported quantitative data, which can be attributed to differences in experimental models and conditions, the overall qualitative effects of this compound are well-corroborated. This comparative guide provides researchers with a solid foundation for designing further studies to explore the therapeutic potential of this compound and to independently verify and expand upon these promising preclinical findings.
References
- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of petasin on human colon carcinoma cells mediated by inactivation of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calcium Channel Blocking in S-Petasin's Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-Petasin with established calcium channel blockers, focusing on experimental data that elucidates the role of calcium channel antagonism in its pharmacological effects. This compound, a major sesquiterpene found in Petasites formosanus, exhibits a dual mechanism of action, distinguishing it from traditional calcium channel blockers.
Dual Mechanism of Action of this compound
This compound's therapeutic effects, particularly its vasodilatory and anti-inflammatory properties, are attributed to two primary molecular actions:
-
Inhibition of Phosphodiesterase (PDE): this compound selectively inhibits PDE3 and PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP activates protein kinase A (PKA), which in turn promotes the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum, thereby reducing cytosolic calcium concentration.[3]
-
Blockade of Voltage-Dependent Calcium Channels (VDCCs): this compound directly inhibits the influx of calcium through L-type voltage-gated calcium channels.[4][5] This action contributes significantly to the relaxation of smooth muscle tissues.
This dual mechanism suggests that this compound may offer a broader therapeutic window or a different side-effect profile compared to agents that solely target calcium channels.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and selected conventional calcium channel blockers. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
Table 1: Potency of this compound in Functional and Enzymatic Assays
| Compound | Assay | Tissue/Enzyme | Potency |
| This compound | Vasodilation | Rat Mesenteric Artery | pD2 = 6.01 ± 0.08[5] |
| This compound | PDE Inhibition | PDE3 | IC50 = 25.5 ± 1.5 µM[1][2] |
| This compound | PDE Inhibition | PDE4 | IC50 = 17.5 ± 2.4 µM[1][2] |
Table 2: Comparative Potency of Calcium Channel Blockers (IC50 Values)
| Compound | Channel Type | Experimental System | IC50 |
| This compound | L-type Ca2+ Current | Rat Ventricular Myocytes | Concentration-dependent inhibition observed[4] |
| Verapamil | L-type Ca2+ | Various | 250 nM - 15.5 µM |
| Diltiazem | L-type Ca2+ | Various | 10.4 µM (use-dependent) - 41 µM (resting state) |
| Nifedipine | L-type Ca2+ | Cardiac | ~0.2 µM |
Note: IC50 values for conventional calcium channel blockers can vary significantly based on the specific channel subtype, tissue, and whether the measurement reflects a resting or use-dependent block.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
Vasodilation Assay (Isolated Rat Aorta/Mesenteric Artery)
This ex vivo method assesses the ability of a compound to relax pre-constricted arterial rings.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta or mesenteric artery is excised and placed in cold Krebs' solution. The artery is cleaned of connective tissue and cut into rings (2-4 mm). The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The rings are mounted in an organ bath containing Krebs' solution at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: After an equilibration period, the arterial rings are contracted with a vasoconstrictor agent, typically phenylephrine or a high concentration of potassium chloride (KCl).
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contraction tension. The pD2 (-log EC50) or IC50 value is then calculated from the concentration-response curve.
Whole-Cell Voltage Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated cells.
-
Cell Preparation: Single ventricular myocytes are isolated from rat hearts by enzymatic digestion.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single myocyte. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The membrane potential of the cell is held at a specific voltage (e.g., -70 mV). A series of depolarizing voltage steps are applied to activate the L-type Ca2+ channels, and the resulting inward calcium current is recorded.
-
Compound Application: The test compound is applied to the cell via the external perfusion solution.
-
Data Analysis: The effect of the compound on the peak calcium current is measured at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 value.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of specific PDE isozymes.
-
Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a multi-well plate. Each well contains the PDE enzyme, a fluorescently labeled cAMP substrate, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the PDE to hydrolyze the cAMP substrate.
-
Detection: A binding agent that selectively binds to the non-hydrolyzed substrate is added. In a competitive immunoassay format, the amount of hydrolyzed substrate is proportional to the signal generated.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the concentration-response curve.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
The available evidence strongly supports the role of calcium channel blocking in the pharmacological effects of this compound. Its ability to directly inhibit L-type voltage-gated calcium channels, in conjunction with its inhibitory action on PDE3 and PDE4, leads to a significant reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation. This dual mechanism of action presents this compound as a compound of interest for further investigation and development, potentially offering a novel therapeutic approach for conditions such as hypertension and asthma. Further head-to-head comparative studies with standard calcium channel blockers under identical experimental conditions are warranted to fully elucidate its relative potency and potential clinical advantages.
References
- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-antagonizing activity of this compound, a hypotensive sesquiterpene from Petasites formosanus, on inotropic and chronotropic responses in isolated rat atria and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and butterbur lactones dilate vessels through blockage of voltage gated calcium channels and block DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-Petasin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of S-Petasin based on available chemical information and general laboratory safety principles. Specific disposal regulations may vary by institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for compliance with local and national regulations.
Essential Safety and Logistical Information
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a sesquiterpene ester utilized in various research applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Waste Classification and Segregation
Due to the lack of specific regulatory classification for this compound, it is prudent to handle it as a non-hazardous chemical waste stream, unless otherwise specified by your local regulations. However, given its biological activity and potential for reactivity, it must be segregated from other waste streams.
Do not mix this compound waste with:
-
Strong acids
-
Strong bases
-
Oxidizing agents
-
Halogenated solvents
This compound is known to be susceptible to isomerization, particularly in acidic or basic conditions. Mixing with incompatible chemicals could lead to degradation into unknown compounds or potentially hazardous reactions.
Operational Disposal Plan: Step-by-Step Guidance
This section provides a procedural, step-by-step guide for the disposal of this compound from laboratory operations.
Step 1: Preparing for Disposal
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves).
-
Select an appropriate waste container: Use a clearly labeled, leak-proof container made of a material compatible with the solvents used (e.g., a high-density polyethylene (HDPE) carboy for organic solvent solutions). The container must have a secure screw-top cap.
-
Label the waste container: Clearly label the container with "this compound Waste" and list all components, including solvents and their approximate concentrations.
Step 2: Disposal of Liquid this compound Waste
-
Aqueous Solutions: For dilute aqueous solutions of this compound (concentrations typically used in cell-based assays), absorb the liquid onto a non-reactive absorbent material such as vermiculite, sand, or a commercial absorbent pad.
-
Organic Solvent Solutions: For this compound dissolved in organic solvents (e.g., DMSO, ethanol), transfer the solution directly into the designated this compound waste container.
-
Rinsate: When rinsing glassware that contained this compound, use a small amount of an appropriate solvent (e.g., ethanol or acetone) for the initial rinse. Collect this first rinse as this compound waste. Subsequent rinses with soap and water can typically be discharged to the sanitary sewer, but confirm this with your institutional EHS guidelines.
Step 3: Disposal of Solid this compound Waste
-
Pure this compound: If you have expired or unused solid this compound, transfer it directly into a labeled solid waste container.
-
Contaminated Labware: Place all disposables contaminated with this compound (e.g., weighing boats, pipette tips, centrifuge tubes) into a designated solid waste bag or container labeled "this compound Contaminated Debris."
Step 4: Final Disposal
-
Storage: Store the sealed and labeled this compound waste containers in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for the disposal of the this compound waste through your institution's licensed hazardous waste disposal vendor. Provide them with a complete and accurate description of the waste contents.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃S | N/A |
| Molecular Weight | 334.47 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | N/A |
Experimental Protocols
As of the date of this publication, there are no established and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is collection and disposal via a certified hazardous waste management service.
Mandatory Visualization
Caption: this compound Disposal Decision Workflow.
This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals. By following these procedures, you contribute to a safe and compliant laboratory environment.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for S-Petasin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling S-Petasin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a natural sesquiterpene ester found in plants of the Petasites genus, is a subject of interest for its potential anti-inflammatory and other biological activities.[1][2] While a safety data sheet for this compound (≥95%) indicates that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) and adherence to safe handling procedures.[3]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound in a laboratory setting. This guidance is based on standard laboratory safety protocols for handling chemical compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile Gloves | Ensure gloves are disposable and changed regularly, especially if contamination is suspected. For tasks with a higher risk of splashes, consider double-gloving. |
| Eyes | Safety Glasses with Side Shields or Goggles | Eye protection should be worn at all times in the laboratory. If there is a significant risk of splashing, safety goggles provide a more complete seal.[4][5] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect against accidental spills. |
| Respiratory | Not required under normal use with adequate ventilation | A safety data sheet indicates that respiratory protection is not required.[3] However, if handling the powder form and there is a risk of generating dust, a dust mask (e.g., N95) or working in a fume hood is recommended to minimize inhalation. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated chemical waste container.
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent (e.g., ethanol or acetone) before disposal. The rinseate should be collected and disposed of as chemical waste.
By implementing these safety and logistical protocols, research institutions can build a foundation of trust in their commitment to laboratory safety and the responsible handling of chemical compounds like this compound.
References
- 1. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Petasin - Wikipedia [en.wikipedia.org]
- 3. carlroth.com [carlroth.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. PPE [growsafe.co.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
